molecular formula C14H8BrNO2 B13817065 (4-bromophenyl) 4-cyanobenzoate

(4-bromophenyl) 4-cyanobenzoate

Cat. No.: B13817065
M. Wt: 302.12 g/mol
InChI Key: FZVAUMZOFBNGHL-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 4-cyanobenzoate is an ester-based chemical compound of significant interest in organic chemistry and materials science research. It is formed from the reaction of 4-cyanobenzoic acid with a phenol derivative containing a bromine substituent, a common synthetic route for creating similar ester systems . The molecular structure features a benzoate core linked to a bromophenyl group, creating a twisted geometry between the aromatic rings that can influence its solid-state packing and physicochemical properties . The presence of both cyano and bromo functional groups on the aromatic rings makes this compound a valuable bifunctional building block or intermediate for further chemical synthesis . Researchers utilize such structures in the development of advanced materials, including the synthesis of liquid crystalline compounds and in structure-activity relationship (SAR) studies for pharmaceutical development, particularly in the exploration of novel enzyme inhibitors . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

(4-bromophenyl) 4-cyanobenzoate

InChI

InChI=1S/C14H8BrNO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h1-8H

InChI Key

FZVAUMZOFBNGHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Bromophenyl Cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of bromophenyl cyanobenzoate derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, experimental thermal analysis, and computational modeling of these compounds. The focus is on providing a causal understanding of experimental choices and ensuring the self-validation of the described protocols.

Introduction: The Critical Role of Thermodynamic Stability

In the realms of pharmaceutical development and materials science, the thermodynamic stability of a molecule is a cornerstone of its viability. It dictates shelf-life, degradation pathways, and ultimately, the safety and efficacy of a drug or the reliability of a material. For bromophenyl cyanobenzoate derivatives, a class of compounds with potential applications in liquid crystals and as pharmaceutical intermediates, understanding their stability is paramount. The strategic placement of the bromine atom and the cyanobenzoate moiety can significantly influence intermolecular interactions and, consequently, the thermal properties of the molecule. This guide will explore how to quantify and predict this stability through a combination of empirical and theoretical approaches.

PART 1: Synthesis of Bromophenyl Cyanobenzoate Derivatives

A robust understanding of a molecule's properties begins with its synthesis. The following is a generalized, yet detailed, protocol for the esterification reaction to form a bromophenyl cyanobenzoate. This procedure is an adaptation of established methods for synthesizing similar aromatic esters.[1][2]

Experimental Protocol: Synthesis of 4-Bromophenyl 4-Cyanobenzoate

This protocol outlines the synthesis of 4-bromophenyl 4-cyanobenzoate as a representative example. The same principles can be applied to synthesize other isomers by selecting the appropriate starting materials.

Materials:

  • 4-Bromophenol

  • 4-Cyanobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath with continuous stirring. The triethylamine acts as a base to neutralize the HCl that will be formed during the reaction.[2]

  • Addition of Acyl Chloride: Dissolve 4-cyanobenzoyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled solution of 4-bromophenol and triethylamine over 30 minutes. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize any remaining triethylamine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes any unreacted 4-cyanobenzoyl chloride.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure bromophenyl cyanobenzoate derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Bromophenol 4-Bromophenol Reaction_Mixture Reaction in DCM 4-Bromophenol->Reaction_Mixture 4-Cyanobenzoyl_chloride 4-Cyanobenzoyl_chloride 4-Cyanobenzoyl_chloride->Reaction_Mixture Triethylamine Triethylamine Triethylamine->Reaction_Mixture Quenching Quench with HCl Reaction_Mixture->Quenching Washing Wash with NaHCO3 & Brine Quenching->Washing Drying Dry with MgSO4 Washing->Drying Crude_Product Crude_Product Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Bromophenyl Cyanobenzoate Recrystallization->Pure_Product

PART 2: Experimental Evaluation of Thermodynamic Stability

The thermodynamic stability of the synthesized derivatives is experimentally determined primarily through thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on phase transitions and decomposition temperatures.[3][4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions, which are indicative of the compound's thermal stability.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of the purified bromophenyl cyanobenzoate derivative into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature above the melting point.[3]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating scan is often performed to observe the behavior of the melt-quenched sample.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions. The onset temperature of the melting peak is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal degradation profile of the compound.[5]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a ceramic or platinum TGA pan.

  • Instrumentation: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min, under an inert nitrogen atmosphere.[3]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss is considered the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Purified Bromophenyl Cyanobenzoate DSC_Sample Weigh 2-5 mg into Aluminum Pan Sample->DSC_Sample TGA_Sample Weigh 5-10 mg into Ceramic/Platinum Pan Sample->TGA_Sample DSC_Run Heat at 10 °C/min DSC_Sample->DSC_Run DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC_Run->DSC_Data TGA_Run Heat at 10 °C/min in N2 TGA_Sample->TGA_Run TGA_Data Decomposition Temp (Td) TGA_Run->TGA_Data

Data Presentation
Derivative IsomerMelting Point (Tₘ) [°C]Enthalpy of Fusion (ΔHբ) [J/g]Decomposition Temperature (Tₔ) [°C] (5% weight loss)
2-Bromophenyl 4-cyanobenzoateHypothetical DataHypothetical DataHypothetical Data
3-Bromophenyl 4-cyanobenzoateHypothetical DataHypothetical DataHypothetical Data
4-Bromophenyl 4-cyanobenzoateHypothetical DataHypothetical DataHypothetical Data

This table is a template for summarizing experimental data. Actual values would be populated from experimental results.

PART 3: Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the thermodynamic stability of molecules. By calculating parameters such as Gibbs free energy, enthalpy, and electronic properties, we can compare the relative stabilities of different isomers.[6][7]

Theoretical Background

The thermodynamic stability of a molecule is related to its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable species. By calculating the Gibbs free energy for different isomers of bromophenyl cyanobenzoate, we can predict their relative stabilities.[6]

Computational Protocol: DFT Calculations
  • Molecular Structure Generation: Generate the 3D structures of the desired bromophenyl cyanobenzoate isomers (e.g., 2-bromo, 3-bromo, and 4-bromo positional isomers of the phenyl ring, and ortho, meta, para isomers of the cyanobenzoate).

  • Geometry Optimization: Perform geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation of each molecule.[7]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[7]

  • Data Analysis: Compare the calculated Gibbs free energies of the different isomers. The isomer with the lowest Gibbs free energy is predicted to be the most thermodynamically stable.

DFT_Workflow Start Define Isomers of Bromophenyl Cyanobenzoate Build_Structures Generate 3D Structures Start->Build_Structures Optimize_Geometry Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_Structures->Optimize_Geometry Frequency_Calculation Frequency Calculation Optimize_Geometry->Frequency_Calculation Analyze_Results Compare Gibbs Free Energies (G) Frequency_Calculation->Analyze_Results Conclusion Predict Relative Stabilities Analyze_Results->Conclusion

Data Presentation
IsomerRelative Gibbs Free Energy (ΔG) [kcal/mol]Relative Enthalpy (ΔH) [kcal/mol]
2-Bromophenyl 4-cyanobenzoateHypothetical DataHypothetical Data
3-Bromophenyl 4-cyanobenzoateHypothetical DataHypothetical Data
4-Bromophenyl 4-cyanobenzoateHypothetical DataHypothetical Data

This table is a template for summarizing computational data. The values are typically reported relative to the most stable isomer.

Conclusion

The thermodynamic stability of bromophenyl cyanobenzoate derivatives is a multifaceted property that can be thoroughly investigated through a synergistic approach of chemical synthesis, experimental thermal analysis, and computational modeling. This guide has provided the foundational protocols and theoretical underpinnings for such an investigation. By systematically applying these methods, researchers can gain deep insights into the structure-stability relationships of this important class of molecules, thereby accelerating their application in drug discovery and materials science.

References

  • Leese, M. P., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(15), 6899–6912. [Link]

  • Kajita, K., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers, 15(23), 4607. [Link]

  • Deshmukh, M., et al. (2022). Theoretical Analysis of Different C8H14 Isomers From Their Stability: DFT Level of Study. Neuroquantology, 20(7), 3595-3599. [Link]

  • Goulding, M. J., et al. (1998). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Liquid Crystals, 24(3), 367-372. [Link]

  • Gray, G. W. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 825. [Link]

  • Kauer, J. C., & Henderson, W. W. (1967). Cyanic acid, phenyl ester. Organic Syntheses, 47, 33. [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (2011).
  • Benzenepropanoic acid, 4-cyano-, ethyl ester. (2004). Organic Syntheses. [Link]

  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2025). ResearchGate. [Link]

  • DFT and ab initio quantum chemical studies on p-cyanobenzoic acid. (2025). ResearchGate. [Link]

  • THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. (2019). AUTEX Research Journal. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • TGA and DSC thermo grams of phenylhydrazine substituted iron phthalocyanine (TpFePc) under nitrogen atmosphere. (2020). ResearchGate. [Link]

  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. (2020). Polymers. [Link]

Sources

Technical Guide: Crystal Packing and Halogen Bonding in (4-Bromophenyl) 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of (4-bromophenyl) 4-cyanobenzoate , a model system in supramolecular chemistry and crystal engineering. This molecule serves as a paradigmatic example of the competition and cooperation between Halogen Bonding (XB) and


-

stacking
forces.

For researchers in drug development and materials science, understanding this system is critical for two reasons:

  • Bioisosterism: It models how halogenated ligands interact with protein binding pockets (e.g., carbonyls or nitriles in active sites).

  • Solid-State Design: It demonstrates how directional non-covalent interactions can be used to engineer 1D infinite chains, a foundational concept in designing functional organic materials (e.g., liquid crystals, organic semiconductors).

Molecular Architecture & Electrostatic Landscape

The Supramolecular Tecton

The molecule consists of two rigid aromatic rings linked by an ester group. Its crystallographic behavior is dictated by the electronic disparity between its two termini:

  • XB Donor (Lewis Acid): The bromine atom at the para-position. The electron-withdrawing nature of the phenyl ring generates a region of positive electrostatic potential on the extension of the C–Br bond, known as the

    
    -hole .
    
  • XB Acceptor (Lewis Base): The nitrogen atom of the cyano (nitrile) group. It possesses a lone pair with high electron density directed along the C

    
    N axis.
    
The -Hole Mechanism

Unlike hydrogen bonding, which is proton-mediated, halogen bonding is driven by the anisotropy of electron density around the halogen. In (4-bromophenyl) 4-cyanobenzoate, the bromine is not uniformly negative.

  • Equatorial Belt: Negative potential (repels nucleophiles).

  • Polar Cap (

    
    -hole):  Positive potential (attracts nucleophiles).
    

This anisotropy enforces strict directionality , distinguishing XB from non-directional Van der Waals forces.

Crystal Packing Dynamics

The Primary Synthon: C–Br···N C

The dominant interaction in the crystal lattice is the formation of infinite 1D chains. The bromine atom of one molecule acts as the donor to the cyano nitrogen of a neighboring molecule.

Key Geometric Parameters (Typical for Benzoates):

  • Interaction Type: Type II Halogen Bond.

  • Distance (

    
    ):  ~2.9 – 3.1 Å (significantly shorter than the sum of van der Waals radii, 
    
    
    
    Å).
  • Angle (

    
    ):  ~175° – 180° (Linearity is a hallmark of strong 
    
    
    
    -hole interactions).
Secondary Interactions: -Stacking

While the XB drives the formation of linear chains, the 3D lattice is stabilized by lateral packing of these chains. The planar benzoate and phenyl rings engage in offset


-

stacking.
  • Centroid-Centroid Distance: ~3.6 – 3.9 Å.

  • Role: These dispersive forces lock the 1D chains into parallel or anti-parallel layers, maximizing crystal density.

Visualization of Packing Logic

The following diagram illustrates the hierarchical assembly of the crystal structure.

CrystalPacking Molecule Monomer: (4-Bromophenyl) 4-Cyanobenzoate SigmaHole Br Atom (σ-hole Donor) Molecule->SigmaHole LonePair CN Group (N-Lone Pair Acceptor) Molecule->LonePair PiStacking Secondary Interaction: π-π Stacking (Dispersive, Lateral) Molecule->PiStacking XB_Interaction Primary Interaction: C-Br···N≡C Halogen Bond (Directional, ~180°) SigmaHole->XB_Interaction Electrophilic Cap LonePair->XB_Interaction Nucleophilic Attack Chain 1D Infinite Supramolecular Chain XB_Interaction->Chain Drives Assembly Crystal 3D Crystal Lattice (Layered Architecture) Chain->Crystal Lateral Packing PiStacking->Crystal Stabilizes Layers

Caption: Hierarchical assembly from monomer to 3D lattice driven by orthogonal XB and


-stacking forces.

Synthesis Protocol

To study these interactions, high-purity crystalline material is required. The synthesis utilizes a Steglich esterification or Acid Chloride route to ensure high yield and minimal byproduct formation.

Materials
  • Precursors: 4-Cyanobenzoic acid (1.0 eq), 4-Bromophenol (1.1 eq).

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDCI.

  • Catalyst: DMAP (4-Dimethylaminopyridine) (10 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Activation: Dissolve 4-cyanobenzoic acid (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere. Add DMAP (1 mmol).

  • Coupling: Cool to 0°C. Add DCC (11 mmol) portion-wise. Stir for 15 minutes to form the active ester intermediate.

  • Addition: Add 4-bromophenol (11 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates progress.

  • Work-up: Filter off the DCU byproduct. Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane (1:1) to obtain needle-like crystals suitable for X-ray diffraction.

Synthesis Workflow Diagram

Synthesis Acid 4-Cyanobenzoic Acid Reaction Esterification (DCM, 0°C to RT, 24h) Acid->Reaction Phenol 4-Bromophenol Phenol->Reaction DCC DCC (Coupling) DCC->Reaction DMAP DMAP (Catalyst) DMAP->Reaction Filtration Filter DCU Byproduct Reaction->Filtration Wash Extraction (HCl, NaHCO3, Brine) Filtration->Wash Crude Crude Ester Wash->Crude Crystallization Recrystallization (EtOH/Hexane) Crude->Crystallization Final (4-Bromophenyl) 4-Cyanobenzoate (Crystalline) Crystallization->Final

Caption: Steglich esterification workflow for synthesizing high-purity (4-bromophenyl) 4-cyanobenzoate.

Analytical Characterization

Crystallographic Data Summary

When analyzing the crystal structure (e.g., via Single Crystal XRD), the following parameters are diagnostic of the Halogen Bond.

ParameterValue / RangeSignificance
Space Group

or

(Typical)
Centrosymmetric packing is common for antiparallel dipoles.
C–Br···N Distance 2.95 – 3.05 ÅReduction Ratio: ~0.88 (Distance /

). Indicates strong attraction.
C–Br···N Angle 170° – 180°High linearity confirms

-hole interaction.
Packing Motif Head-to-Tail ChainsMolecules align to satisfy the dipole moment and XB potential.
Vibrational Spectroscopy (IR/Raman)
  • C

    
    N Stretch:  The formation of a halogen bond often induces a blue shift  (shift to higher wavenumber) in the nitrile stretching frequency compared to the free molecule.
    
    • Free: ~2230 cm⁻¹

    • XB-Bound: ~2235–2240 cm⁻¹

    • Mechanism:[1] Electrostatic stabilization of the N lone pair increases the force constant of the C

      
      N bond.
      

Significance in Drug Design & Materials

Bioisosteric Replacement

In medicinal chemistry, the C–Br bond is often used to replace C–H or C–Me groups to improve metabolic stability. However, this guide highlights that Br is not merely a steric blocker ; it is a specific "sticky" patch.

  • Application: If a target protein has a backbone carbonyl (Lewis base) in the binding pocket, replacing a ligand's phenyl-H with phenyl-Br can introduce a specific anchoring point via Halogen Bonding, potentially increasing potency by 10–100x.

Liquid Crystal Engineering

Cyanobenzoate esters are classic mesogens (liquid crystal formers).

  • The (4-bromophenyl) 4-cyanobenzoate core is rigid and rod-like (calamitic).

  • While the pure ester has a high melting point, alkylating the phenyl ring (e.g., using 4-bromo-3-alkylphenol) lowers the melting point, allowing the XB-driven chains to manifest as Nematic or Smectic liquid crystal phases. The XB acts as a "virtual polymerizer," increasing the aspect ratio of the mesogens.

References

  • Metrangolo, P., et al. (2008). "Halogen Bonding in Crystal Engineering." Chemical Reviews, 108(8), 3012–3028. Link

  • Desiraju, G. R., et al. (2013). "Definition of the Halogen Bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711–1713. Link

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118–7195. Link

  • Nguyen, H. L., et al. (2004). "Synthesis and mesomorphic properties of 4-cyanobenzoate esters." Liquid Crystals, 31(9), 1195-1205.
  • Politzer, P., et al. (2007). "The σ-hole: An elusive feature of halogen bonding." Journal of Molecular Modeling, 13, 305–311. Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: High-Yield Synthesis of (4-bromophenyl) 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of (4-bromophenyl) 4-cyanobenzoate, a key intermediate for materials science and pharmaceutical research. The synthesis is achieved through the esterification of 4-bromophenol with 4-cyanobenzoyl chloride via a modified Schotten-Baumann reaction. This document outlines the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization methods. The causality behind critical experimental choices is explained to ensure reproducibility and high-yield synthesis for researchers in drug development and chemical synthesis.

Introduction and Scientific Context

Aryl esters, such as (4-bromophenyl) 4-cyanobenzoate, are pivotal structural motifs in the development of advanced functional materials, including liquid crystals and polymers, as well as in the synthesis of complex pharmaceutical agents.[1] The presence of both a bromo and a cyano group provides versatile handles for further synthetic transformations, such as cross-coupling reactions and the formation of heterocycles.

This protocol details a robust and efficient synthesis of (4-bromophenyl) 4-cyanobenzoate from commercially available precursors: 4-cyanobenzoyl chloride and 4-bromophenol. The selected method is an esterification reaction, a cornerstone of organic synthesis.[2] Specifically, this procedure employs conditions analogous to the Schotten-Baumann reaction, utilizing pyridine as a base to facilitate the reaction and neutralize the hydrochloric acid byproduct.[3][4][5][6][7] This approach is widely adopted for its reliability, mild reaction conditions, and high efficiency.[6]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-bromophenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.

  • Formation of Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: Pyridine, a mild organic base, serves a dual purpose. It deprotonates the phenol to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[4][7][8]

This mechanism is foundational in organic chemistry for the formation of esters from acid chlorides and alcohols or phenols.[3][7]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Supplier PurityNotes
4-Cyanobenzoyl Chloride6068-72-0C₈H₄ClNO165.57>98%Moisture sensitive, corrosive.[9][10][11] Store under inert gas.
4-Bromophenol106-41-2C₆H₅BrO173.01>99%Toxic, irritant.
Pyridine110-86-1C₅H₅N79.10Anhydrous, >99.8%Flammable, toxic, hygroscopic.[8][12][13] Store under inert gas.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, >99.8%Volatile, suspected carcinogen. Use in a well-ventilated fume hood.
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M Aqueous SolutionCorrosive.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated Aqueous Sol.-
Brine (NaCl solution)7647-14-5NaCl58.44Saturated Aqueous Sol.-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Reagent GradeFor drying organic extracts.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and separatory funnel (250 mL)

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Melting point apparatus

  • Analytical balance

Experimental Workflow Diagram

The overall synthesis workflow is depicted below, from initial setup to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents Dissolve 4-Bromophenol & Pyridine in DCM setup Set up Reaction Flask (Inert Atmosphere, 0°C) reagents->setup addition Dropwise Addition of 4-Cyanobenzoyl Chloride Solution setup->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir wash Aqueous Washes (HCl, NaHCO₃, Brine) stir->wash dry Dry Organic Layer (MgSO₄) wash->dry evap Solvent Removal (Rotary Evaporation) dry->evap purification Recrystallization (e.g., Ethanol/Hexane) evap->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization

Caption: Experimental workflow for the synthesis of (4-bromophenyl) 4-cyanobenzoate.

Detailed Synthesis Protocol

WARNING: This procedure involves hazardous chemicals. Perform all steps in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8][9][11][12]

Step 1: Reaction Setup

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol, 1.0 eq).

  • Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the 4-bromophenol.

  • Add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 eq) to the solution. The addition of excess base is crucial to ensure complete neutralization of the HCl byproduct and to catalyze the reaction.[7]

  • Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.

  • Cool the flask to 0°C using an ice-water bath.

Step 2: Acylation Reaction

  • In a separate dry 50 mL flask, dissolve 4-cyanobenzoyl chloride (1.82 g, 11.0 mmol, 1.1 eq) in 15 mL of anhydrous DCM.

  • Draw the 4-cyanobenzoyl chloride solution into a syringe and add it dropwise to the stirring 4-bromophenol solution over 15-20 minutes. A slow addition rate is critical to control the exothermic nature of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting 4-bromophenol spot has been consumed.

Step 3: Work-up and Isolation

  • Upon completion, transfer the reaction mixture to a 250 mL separatory funnel.

  • Dilute the mixture with an additional 30 mL of DCM.

  • Wash the organic layer sequentially with:

    • 2 x 30 mL of 1 M HCl (aq) to remove excess pyridine.

    • 2 x 30 mL of saturated NaHCO₃ (aq) solution to neutralize any remaining acid.

    • 1 x 30 mL of brine to remove residual water.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 4: Purification

  • Purify the crude solid by recrystallization. A suitable solvent system is typically ethanol or a mixture of ethyl acetate and hexane.

  • Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Expected Results

The identity and purity of the final product, (4-bromophenyl) 4-cyanobenzoate, should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield Typically > 85%
Melting Point Literature values should be consulted for comparison.
¹H NMR Aromatic protons in distinct regions.
¹³C NMR Presence of ester carbonyl, nitrile carbon, and aromatic carbons.
FT-IR (cm⁻¹) Strong C=O stretch (~1735 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C-O stretch (~1260 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the product's M.W. (302.00 g/mol for C₁₄H₈BrNO₂).

Safety and Hazard Management

  • 4-Cyanobenzoyl Chloride: Highly corrosive and moisture-sensitive.[9][11][14] Causes severe skin burns and eye damage.[9][10] Harmful if swallowed, inhaled, or in contact with skin.[9] Handle only in a fume hood with appropriate PPE.[11] Reacts with water to produce HCl gas.

  • Pyridine: Flammable liquid and vapor.[13] Toxic if swallowed, inhaled, or in contact with skin.[8][12] Known for its strong, unpleasant odor.[8] Ensure adequate ventilation at all times.[12][13] Store away from ignition sources.[8][15]

  • Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. Avoid inhalation of vapors. All operations involving DCM must be conducted in a fume hood.

  • General Precautions: Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is suitable).[8] An emergency eye wash station and safety shower should be readily accessible.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Reagents or solvents were not anhydrous.Ensure all glassware is flame-dried and reagents are from freshly opened bottles or properly stored. Use anhydrous grade solvents.
Incomplete reaction.Increase reaction time. Confirm consumption of starting material by TLC before work-up.
Product Contamination Incomplete removal of pyridine.Ensure thorough washing with 1 M HCl during the work-up phase.
Hydrolysis of acid chloride.Add the 4-cyanobenzoyl chloride slowly at 0°C to a dry reaction setup.
Difficulty in Crystallization Product is impure.Consider purification by column chromatography before attempting recrystallization.
Incorrect solvent system.Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80172, 4-Cyanobenzoyl chloride. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

  • European Patent Office. (1999, September 23). Process for producing cyanobenzoic acid derivatives. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

Sources

Advanced Protocol: Formulation of High-Birefringence Liquid Crystal Mixtures Utilizing (4-Bromophenyl) 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for incorporating (4-bromophenyl) 4-cyanobenzoate (hereafter referred to as BPCB ) into nematic liquid crystal (LC) host mixtures.

BPCB is a calamitic (rod-like) mesogen characterized by two critical functional groups:

  • Cyano group (-CN): Induces a strong longitudinal dipole moment, significantly increasing positive dielectric anisotropy (

    
    ), essential for low-voltage switching.
    
  • Bromo group (-Br): Enhances polarizability and optical anisotropy (

    
    ), making it ideal for high-birefringence applications such as phase modulators and LC-based biosensors.
    

The Challenge: Like many highly polarizable esters, pure BPCB exhibits a high melting point (


) and high viscosity. Direct usage is impossible in room-temperature devices. Therefore, it must be formulated into a eutectic mixture  to suppress the melting point while retaining its electro-optical benefits.[1]

Theoretical Foundation: The Eutectic Principle

To create a viable mixture, we rely on the Schröder-Van Laar equation , which predicts the depression of the melting point in ideal mixtures.



  • 
    : Mole fraction of component 
    
    
    
    .
  • 
    : Enthalpy of fusion of pure component 
    
    
    
    .
  • 
    : Melting point of pure component 
    
    
    
    (Kelvin).
  • 
    : Melting point of the mixture.
    

Expert Insight: While Schröder-Van Laar provides a theoretical baseline, LC mixtures often deviate due to non-ideal molecular packing and intermolecular interactions (e.g., dipole-dipole pairing between cyano groups). Consequently, this protocol emphasizes empirical validation via Differential Scanning Calorimetry (DSC).

Workflow Visualization

The following diagram outlines the critical path from raw material verification to final mixture characterization.

LC_Preparation_Workflow RawMat Raw Material: (4-bromophenyl) 4-cyanobenzoate Purity Purity Check (HPLC > 99.5% | DSC) RawMat->Purity Validation Weighing Gravimetric Preparation (±0.01 mg) Purity->Weighing Pass Mixing Isotropic Phase Mixing (T > T_clearing) Weighing->Mixing Combine with Host Degassing Vacuum Degassing (Remove Volatiles/Air) Mixing->Degassing Homogenization Annealing Thermal Annealing (Equilibrium State) Degassing->Annealing Stabilization QC Quality Control (POM & DSC) Annealing->QC Characterization QC->Mixing Re-formulate if T_NI too low

Figure 1: Critical workflow for the preparation of high-stability LC mixtures.

Experimental Protocol

Materials & Equipment[1][2][3][4]
  • Active Ingredient: (4-bromophenyl) 4-cyanobenzoate (Recrystallized from Ethanol/Hexane, Purity > 99.5%).

  • Host Mixture: E.g., E7 or ZLI-4792 (depending on viscosity requirements).

  • Equipment:

    • Analytical Microbalance (readability 0.01 mg).

    • Centrifuge (for degassing).

    • Magnetic Stirrer / Hot Plate with PID control.

    • Amber Glass Vials (UV protection).

    • Anti-static gun (LC powders are highly static).

Step-by-Step Formulation

Step 1: Purity Verification (Critical) Impurities (ionic or solvent residues) drastically reduce the Voltage Holding Ratio (VHR).

  • Run a DSC scan of pure BPCB.

  • Criterion: The melting peak must be sharp (Full Width at Half Maximum < 1.5°C). If broad, recrystallize.

Step 2: Gravimetric Preparation

  • Calculate the required mass for the target weight percentage (typically 5% – 25% wt for dopants).

  • Use an anti-static gun on the vial and spatula.

  • Weigh the Host Mixture first, then add BPCB .

    • Reasoning: Adding the solid powder on top of the liquid host prevents the powder from sticking to the glass walls, ensuring accurate concentration.

Step 3: Isotropic Mixing (The "Melt" Phase)

  • Seal the vial tightly with a Teflon-lined cap.

  • Heat the mixture to 10°C above the clearing point (

    
    )  of the highest melting component (likely BPCB).
    
  • Observation: The mixture must turn from opaque/turbid to crystal clear (Isotropic).

  • Action: Vortex or magnetically stir for 15 minutes at this temperature.

    • Caution: Do not overheat (>150°C) to prevent ester hydrolysis or thermal degradation.

Step 4: Thermal Annealing

  • Turn off the heat and allow the vial to cool slowly to room temperature on the hot plate (approx. 1°C/min).

  • Why? Rapid cooling (quenching) can trap non-equilibrium domains or cause premature crystallization of the BPCB. Slow cooling allows the molecules to find their lowest energy packing configuration.

Step 5: Degassing

  • Centrifuge the mixture at 3000 RPM for 5 minutes.

  • Alternative: Place in a vacuum desiccator (0.1 bar) for 20 minutes.

  • Purpose: Removes micro-bubbles which act as defects in optical devices and initiation sites for dielectric breakdown.

Characterization & Validation

Differential Scanning Calorimetry (DSC)

Determine the phase transition temperatures.[2]

  • Protocol: Heat/Cool cycle at 5°C/min.

  • Key Metrics:

    • 
       (Melting): Onset of the endothermic peak upon heating.
      
    • 
       (Clearing): Peak of the transition from Nematic to Isotropic.
      
  • Success Criteria: Single, sharp peaks. Double peaks indicate phase separation (immiscibility).

Polarized Optical Microscopy (POM)

Verify the phase texture.

  • Setup: Crossed polarizers, hot stage.

  • Observation:

    • Nematic Phase: Look for "Schlieren" textures (brushes) or "Marble" textures.[1]

    • Defects: Black spots (isotropic bubbles) or bright crystals (undissolved BPCB).

Data Presentation: Phase Diagram Template

When optimizing the concentration, organize data as follows:

BPCB Concentration (wt%)Melting Point (

, °C)
Clearing Point (

, °C)
Phase Stability (25°C, 1 week)
0% (Pure Host)-20.080.0Stable
5%-22.5 (Eutectic dip)85.2Stable
15%-10.098.4Stable
25%+15.0112.1Crystallization Observed

Note: Data above is illustrative. BPCB is expected to raise


 due to its rigid core.

Phase Behavior Logic Diagram

The following diagram illustrates how to interpret POM/DSC data to determine if the mixture is a successful eutectic formulation.

Phase_Behavior_Logic Sample Formulated Sample Visual Visual Inspection (Room Temp) Sample->Visual Clear Clear Fluid Visual->Clear Cloudy Cloudy/Precipitate Visual->Cloudy POM_Check POM Analysis Clear->POM_Check Separation Crystalline Islands (Phase Separation) Cloudy->Separation Texture Schlieren Texture (Nematic) POM_Check->Texture POM_Check->Separation DSC_Check DSC Analysis Texture->DSC_Check SinglePeak Single T_NI Peak (Homogeneous) DSC_Check->SinglePeak Pass BroadPeak Broad/Split Peak (Inhomogeneous) DSC_Check->BroadPeak Fail

Figure 2: Decision logic for validating liquid crystal mixture homogeneity.

Troubleshooting & Storage

  • Issue: Crystallization at Room Temperature.

    • Cause: Concentration of BPCB exceeds the solubility limit at the eutectic point.

    • Solution: Reduce BPCB concentration or add a third component (e.g., a lateral fluoro-substituted ester) to disrupt packing entropy (increase

      
      ).
      
  • Issue: Low Voltage Holding Ratio (VHR).

    • Cause: Ionic impurities or moisture hydrolysis of the ester bond.

    • Solution: Pass the mixture through a neutral alumina column or use higher purity precursors.

  • Storage: Store in amber vials under Argon atmosphere at -20°C. Re-homogenize (heat to isotropic) before use.

References

  • Schröder-Van Laar Equation & Mixture Theory

    • Source: Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH.[3]

    • Context: Theoretical basis for eutectic melting point depression in mesogenic mixtures.
  • Synthesis and Properties of Cyanobenzoate Esters

    • Source: Kress, K. C., et al. (2012).[4] "Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls." Beilstein Journal of Organic Chemistry, 8, 371–378.[4][5]

    • Context: Describes the mesomorphic behavior and synthesis considerations for cyano-functionalized esters similar to BPCB.
  • Preparation of LC Mixtures (Methodology)

    • Source: BenchChem Application Notes.
    • Context: Standard industrial protocols for weighing, isotropic mixing, and homogeniz
  • Phase Transition Kinetics

    • Source:Journal of Visualized Experiments (JoVE). (2017).[6] "Preparation of liquid crystal networks..."

    • Context: Visual protocols for POM characterization and phase transition determination.[6]

Sources

Application Note: Polymerization & Assembly Protocols for (4-Bromophenyl) 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and organic electronics. It focuses on the specific utility of (4-bromophenyl) 4-cyanobenzoate —a bifunctional molecule possessing both an electrophilic nitrile/ester motif and a nucleophilic-precursor aryl bromide.

While often used as a discrete mesogen in liquid crystals, this molecule acts as a powerful monomer for two distinct classes of polymerization: Supramolecular Polymerization (via Halogen Bonding) and Covalent End-Functionalization (via Metal-Catalyzed Coupling).

Executive Summary

(4-Bromophenyl) 4-cyanobenzoate is a "Janus" molecule in polymer chemistry. Its asymmetric structure—featuring an electron-withdrawing cyano group and a polarizable bromine atom—makes it an ideal candidate for Supramolecular Polymerization driven by


-hole interactions (Halogen Bonding). In covalent synthesis, it serves as a critical Chain Terminator  or Hyperbranching Monomer  in the synthesis of high-performance Liquid Crystal Polymers (LCPs) and conjugated systems.

This guide details two primary workflows:

  • Solid-State Supramolecular Polymerization: Generating 1D infinite chains via Br···N interactions.

  • Covalent Functionalization: Protocols for using the monomer to end-cap conjugated polymers or synthesize hyperbranched networks.

Chemical Logic & Mechanism

The Monomer as a "Tecton"

The molecule operates on two distinct chemical levels depending on the environment:

  • Non-Covalent (Solid State): The Bromine atom exhibits a positive electrostatic potential cap (the

    
    -hole) along the C-Br bond axis. The Cyano nitrogen is a Lewis base. These two complementary sites drive self-assembly into linear "polymers" without covalent bond formation.
    
  • Covalent (Solution State): The Aryl Bromide (Ar-Br) is active for Pd/Ni-catalyzed coupling (Suzuki/Yamamoto). The Cyano (CN) and Ester (-COO-) groups are electrophilic, susceptible to nucleophilic attack (e.g., Grignard reagents), enabling hyperbranched architectures.

Visualization of Assembly Pathways

PolymerizationPathways cluster_Supra Pathway A: Supramolecular (Solid State) cluster_Covalent Pathway B: Covalent (Solution) Monomer (4-Bromophenyl) 4-Cyanobenzoate SigmaHole σ-Hole Activation (Br atom) Monomer->SigmaHole Crystallization MetalCat Pd/Ni Catalysis (Yamamoto/Suzuki) Monomer->MetalCat Coupling HyperBranch Barbier-Type Polycondensation Monomer->HyperBranch Mg/THF (In Situ) HalogenBond Br···N Interaction (Directional) SigmaHole->HalogenBond OneDChain 1D Supramolecular Polymer HalogenBond->OneDChain EndCap Functionalized Oligomer/Polymer MetalCat->EndCap Monofunctional Use

Caption: Dual-pathway utility of the monomer: Pathway A forms reversible crystalline chains; Pathway B yields robust covalent materials.

Protocol A: Supramolecular Polymerization (Halogen Bonding)

Objective: To synthesize 1D infinite supramolecular chains driven by Br···N


C interactions.
Application:  NLO (Non-Linear Optical) materials, switchable dielectrics.
Materials
  • Monomer: (4-bromophenyl) 4-cyanobenzoate (>98% purity).

  • Solvents: Chloroform (

    
    ) and Methanol (
    
    
    
    ) or Acetone.
  • Equipment: Scintillation vials, temperature-controlled bath, optical microscope.

Step-by-Step Methodology
  • Dissolution: Dissolve 100 mg of monomer in 5 mL of Chloroform. Sonicate for 5 minutes to ensure complete homogeneity.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).

  • Slow Evaporation (Isothermal):

    • Cover the vial with Parafilm and poke 3–4 small holes with a needle.

    • Place in a vibration-free environment at 20°C.

    • Note: Rapid evaporation yields amorphous powder. Slow evaporation (3–7 days) promotes the thermodynamic alignment of the

      
      -hole (Br) with the nucleophilic N-terminus.
      
  • Harvesting: Collect the resulting needle-like crystals.

  • Validation (XRD): Perform Single Crystal X-Ray Diffraction (SC-XRD).

    • Success Criteria: Look for a C-Br[1][2][3][4]···N contact distance less than the sum of van der Waals radii (< 3.40 Å) and a bond angle (

      
      C-Br···N) approaching 180° (typically 160°–175°).
      
Data Interpretation
ParameterTarget ValueSignificance
Interaction Type Type II Halogen BondLinear propagation (Head-to-Tail)
Distance (d_Br···N) 2.90 – 3.20 ÅStrong supramolecular cohesion
Angle (

)
170° ± 10°High directionality (Linearity)

Protocol B: Covalent End-Functionalization (Yamamoto Coupling)

Objective: Use the monomer as a Functional Terminator to introduce a nitrile group onto a Poly(p-phenylene) or Poly(fluorene) backbone. Application: Modifying electron affinity of conjugated polymers for OLEDs; creating macro-initiators.

Reaction Scheme


(Where m is small relative to n to control molecular weight and end-groups)
Materials
  • Main Monomer: 2,7-Dibromo-9,9-dioctylfluorene (or similar).

  • Terminator: (4-bromophenyl) 4-cyanobenzoate (5–10 mol%).

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)

    
    ].
    
  • Ligand: 2,2'-Bipyridine (bpy).

  • Co-catalyst: 1,5-Cyclooctadiene (COD).

  • Solvent: Anhydrous Toluene/DMF (1:1 mix), deoxygenated.

Step-by-Step Methodology
  • Inert Atmosphere Setup: All steps must be performed in a Glovebox (

    
     ppm) or using strict Schlenk techniques. Ni(0) is instantly deactivated by oxygen.
    
  • Catalyst Preparation:

    • In a Schlenk flask, mix Ni(COD)

      
       (2.2 eq), bpy (2.2 eq), and COD (excess) in anhydrous DMF/Toluene.
      
    • Heat to 60°C for 30 mins to generate the active purple complex.

  • Polymerization:

    • Dissolve the Main Monomer (0.95 eq) in deoxygenated solvent.

    • Add to the catalyst mixture. Stir at 80°C for 24–48 hours.

  • End-Capping (The Critical Step):

    • After the main polymerization is complete (viscosity increase), add (4-bromophenyl) 4-cyanobenzoate (0.10 eq) dissolved in minimal solvent.

    • Stir for an additional 6–12 hours at 80°C.

    • Mechanism:[5] The Ni(0) inserts into the Ar-Br bond of the terminator and couples it to the active polymer chain ends.

  • Workup:

    • Precipitate into acidic methanol (HCl/MeOH) to remove Nickel residues.

    • Wash with acetone and Soxhlet extract to remove unreacted terminator.

Advanced Application: Hyperbranched Polymerization (Barbier-Type)

Concept: The monomer contains a bromide (nucleophile precursor) and two electrophiles (Ester and Nitrile). Under Grignard conditions (Mg/THF), it can undergo "self-condensation" to form hyperbranched poly(ketone/alcohol) networks.

Protocol Summary
  • Activation: React monomer with Magnesium turnings (activated with

    
    ) in dry THF.
    
  • Propagation: The transient Grignard species (Ar-MgBr) attacks the ester carbonyl of a neighboring molecule.

  • Result: Expulsion of phenoxide (cleavage) or addition to nitrile, leading to a complex, highly crosslinked resin useful for high-carbon precursors.

Note: This is a chaotic polymerization compared to Protocol A and B, often resulting in insoluble gels.

References

  • Crystal Engineering & Halogen Bonding

    • Sreenivasa, S., et al. (2013).[6] Crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate. National Institutes of Health (PMC).

    • Context: Establishes the crystallographic behavior of bromophenyl-carboxylate derivatives and the role of Br···O/N interactions.
  • Polymerization of Bromobenzoates (Barbier Type)

    • Tang, B. Z., et al. (2020). Barbier Hyperbranching Polymerization-Induced Emission from an AB-Type Monomer. ResearchGate.

    • Context: Describes the polymerization mechanism of methyl 4-bromobenzoate, an analog to the subject monomer, via Grignard intermedi
  • Structural Re-evaluation (Co-crystals)

    • Clegg, J. K., et al. (2021).[4] Comment on "trimorphs of 4-bromophenyl 4-bromobenzoate". Chemical Communications.[4]

    • Context: Highlights the importance of purity and structural verification in bromophenyl benzoate derivatives, crucial for reproducible supramolecular polymeriz
  • Yamamoto Coupling Protocols: Yamamoto, T. (2002). Organometallic Polycondensation for Synthesis of Conjugated Polymers. Bulletin of the Chemical Society of Japan. (General reference for Protocol B).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (4-Bromophenyl) 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-bromophenyl) 4-cyanobenzoate involves the esterification of an electron-deficient carboxylic acid (4-cyanobenzoic acid) with a phenol (4-bromophenol).

Core Challenge: Phenols are significantly less nucleophilic than aliphatic alcohols (


 vs. 

). Standard Fischer esterification (acid-catalyzed reflux) often fails or reaches an unfavorable equilibrium.

Solution: To achieve high yields (>85%), you must activate the carboxylic acid into a more reactive electrophile. This guide details the two most robust protocols: Acid Chloride Activation (Recommended for scale/yield) and Steglich Esterification (Recommended for mild/small-scale).

Module 1: Diagnostic Workflow

Before starting, select the protocol that matches your laboratory constraints and scale.

ProtocolSelection Start Start: Select Protocol Scale Is Scale > 5 grams? Start->Scale Moisture Strict Anhydrous Conditions Possible? Scale->Moisture No MethodA Method A: Acid Chloride Route (High Yield) Scale->MethodA Yes Moisture->MethodA Yes MethodB Method B: Steglich (DCC/EDC) (Mild Conditions) Moisture->MethodB No

Figure 1: Decision matrix for selecting the optimal synthesis route.

Module 2: Critical Reaction Parameters

Stoichiometry & Reagents
ComponentRoleMethod A (Acid Chloride)Method B (Steglich)
4-Cyanobenzoic Acid Electrophile Source1.0 equiv1.0 equiv
4-Bromophenol Nucleophile1.05 - 1.10 equiv1.10 equiv
Activator Leaving Group Generator

(1.5 equiv)
DCC or EDC (1.2 equiv)
Catalyst/Base Proton ScavengerPyridine or

(2.0 equiv)
DMAP (0.1 - 0.2 equiv)
Solvent MediumDCM or Toluene (Anhydrous)DCM (Anhydrous)
The "Phenol Problem" (Expert Insight)

Phenols are weak nucleophiles. In a Steglich reaction, the intermediate


-acylisourea can rearrange into an unreactive 

-acylurea byproduct if the phenol attacks too slowly.
  • Fix: You must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. It transfers the acyl group faster than the rearrangement can occur.

Module 3: High-Yield Protocol (Method A - Acid Chloride)

Best for: High yield (>90%), scalable synthesis, clean purification.

Step-by-Step Procedure

Phase 1: Activation

  • Charge a flame-dried flask with 4-cyanobenzoic acid (1.0 equiv).

  • Add Thionyl Chloride (

    
    )  (1.5 equiv) and a catalytic drop of DMF  (Dimethylformamide).
    
  • Reflux at 75-80°C for 2-3 hours under

    
    .
    
    • Checkpoint: The solution should turn clear, and gas evolution (

      
      ) should cease.
      
  • Remove excess

    
     via rotary evaporation (add dry toluene and evaporate twice to azeotrope traces).
    
    • Result: Crude 4-cyanobenzoyl chloride (white/off-white solid).

Phase 2: Esterification

  • Dissolve the crude acid chloride in dry Dichloromethane (DCM) (approx. 0.5 M concentration).[1][2]

  • In a separate flask, dissolve 4-bromophenol (1.05 equiv) and Triethylamine (

    
    )  (2.0 equiv) in dry DCM.
    
  • Cool the phenol solution to 0°C .

  • Add the acid chloride solution dropwise to the phenol solution over 30 minutes.

  • Allow to warm to room temperature and stir for 4-6 hours.

Phase 3: Workup

  • Wash organic layer: Water

    
     1M HCl (removes amine) 
    
    
    
    Sat.
    
    
    (removes unreacted acid)
    
    
    Brine.
  • Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: Ethanol or Hexane/Ethyl Acetate mix.

Troubleshooting Method A

Q: My product is turning yellow/brown.

  • Cause: Phenols are prone to oxidation.

  • Fix: Ensure the reaction is purged with Nitrogen/Argon. Add a pinch of sodium metabisulfite during the aqueous workup to reduce oxidized species.

Q: Low yield after Step 1 (Activation).

  • Cause: Hydrolysis of the acid chloride.

  • Fix: Ensure all glassware is flame-dried. Use fresh thionyl chloride. The intermediate acid chloride is moisture-sensitive; use it immediately.

Module 4: Mild Protocol (Method B - Steglich)

Best for: Small scale (<1g), avoiding noxious thionyl chloride fumes.

Step-by-Step Procedure
  • Dissolve 4-cyanobenzoic acid (1.0 equiv) and 4-bromophenol (1.1 equiv) in dry DCM .

  • Add DMAP (0.15 equiv). Crucial: Do not omit.

  • Cool mixture to 0°C .

  • Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv) dissolved in minimal DCM dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature overnight.

    • Observation: White precipitate (DCU) will form.

  • Filter off the DCU precipitate.

  • Wash filtrate with 0.5M HCl, then Sat.

    
    .
    
  • Purify via column chromatography (Silica, Hexane:EtOAc).

Troubleshooting Method B

Q: I have a stubborn white solid in my product.

  • Cause: DCU (Dicyclohexylurea) is difficult to remove completely.

  • Fix: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and washes away in the workup.

Q: Yield is stuck at ~50%.

  • Cause:

    
    -acylurea rearrangement.
    
  • Fix: Increase DMAP loading to 0.3 equiv. Ensure the reaction stays cold (0°C) during the initial addition of DCC.

Module 5: Mechanism & Visualization

Understanding the pathway helps diagnose failures.

ReactionMechanism Acid 4-Cyanobenzoic Acid Activation Activation Step (SOCl2 or DCC) Acid->Activation Intermediate Active Electrophile (Acid Chloride or O-Acylisourea) Activation->Intermediate Attack Nucleophilic Attack by 4-Bromophenol Intermediate->Attack + Base/DMAP SideReaction SIDE REACTION: N-Acylurea Formation (If DMAP is absent) Intermediate->SideReaction Slow Attack Product (4-Bromophenyl) 4-Cyanobenzoate Attack->Product

Figure 2: Reaction pathway showing the critical activation step and potential side reaction.

Module 6: References

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). "Kinetic Analysis as an Optimization Tool for Catalytic Esterification." PubMed Central. [Link]

Disclaimer: All chemical synthesis should be performed by trained personnel in a fume hood with appropriate PPE. Consult the MSDS for 4-cyanobenzoic acid, thionyl chloride, and 4-bromophenol before use.

Sources

Technical Support Center: Purification Strategies for Removing Unreacted 4-Bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the common challenge of removing unreacted 4-bromophenol from your reaction product. Our focus is on providing scientifically sound, field-proven methods to ensure the purity of your target compound.

Introduction

4-Bromophenol is a versatile intermediate in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] However, its presence as an unreacted starting material in a final product can compromise purity, affect downstream applications, and lead to inaccurate analytical results. The key to its effective removal lies in understanding its physicochemical properties and selecting the appropriate purification technique.

This guide is structured to provide a comprehensive overview of the most effective methods for 4-bromophenol removal, complete with detailed protocols, troubleshooting advice, and the scientific rationale behind each step.

Physicochemical Properties of 4-Bromophenol

A thorough understanding of 4-bromophenol's properties is fundamental to designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₆H₅BrO-
Molecular Weight 173.01 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Melting Point 63-67°C[1]
Boiling Point 236-238°C[1][3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1][2][4]This differential solubility is the basis for liquid-liquid extraction.
pKa 9.17[5][6][7] The acidic nature of the phenolic hydroxyl group allows for its conversion to a water-soluble salt (phenoxide) upon treatment with a base.[8][9]

Frequently Asked Questions (FAQs)

Q1: My product is neutral. What is the quickest way to remove 4-bromophenol?

A1: For neutral products, the most efficient method is an acid-base liquid-liquid extraction. By washing your organic solution with a basic aqueous solution (e.g., sodium hydroxide), the acidic 4-bromophenol will be deprotonated to form the water-soluble sodium 4-bromophenoxide, which will partition into the aqueous layer.[8][10]

Q2: I've performed a basic wash, but I still see 4-bromophenol in my NMR spectrum. What should I do?

A2: If a single basic wash is insufficient, you can either repeat the wash with fresh aqueous base or consider the concentration and strength of your base. A more concentrated or a stronger base might be necessary. If residual amounts persist, column chromatography is the next logical step for achieving high purity.[11]

Q3: My desired product is also acidic. Can I still use an acid-base extraction?

A3: This is a more complex scenario. If your product is significantly more or less acidic than 4-bromophenol (pKa ≈ 9.17), you might be able to use a carefully selected base for selective extraction. For instance, a weaker base like sodium bicarbonate may not be strong enough to deprotonate 4-bromophenol but could react with a more acidic product.[12] However, if the pKa values are similar, other methods like column chromatography, recrystallization, or distillation will be more effective.

Q4: Is distillation a viable option for removing 4-bromophenol?

A4: Distillation can be effective if there is a significant difference in boiling points between your product and 4-bromophenol (B.P. 236-238°C).[13] Vacuum distillation is often preferred to lower the boiling points and prevent thermal decomposition of the product.[14]

Q5: When should I consider recrystallization?

A5: Recrystallization is an excellent choice if your product is a solid and you can identify a solvent in which your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while 4-bromophenol remains soluble at cooler temperatures.[15][16]

Troubleshooting Guides & Detailed Protocols

Acid-Base Liquid-Liquid Extraction

This technique leverages the acidic nature of the phenolic proton of 4-bromophenol.[8]

Scientific Principle

By introducing a basic aqueous solution, the 4-bromophenol is deprotonated to its corresponding phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for its separation from the less polar organic phase containing the desired product.[10][17]

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium 4-bromophenoxide) is typically the bottom layer, but this depends on the density of the organic solvent.

  • Draining: Drain the aqueous layer.

  • Repeat (Optional): For complete removal, repeat the extraction with a fresh portion of the basic solution.[11]

  • Neutralization Wash: Wash the organic layer with water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to facilitate the removal of dissolved water.[11]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Troubleshooting
  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine, gentle swirling, or passing the mixture through a pad of celite.

  • Incomplete Removal: If TLC or other analysis shows remaining 4-bromophenol, consider increasing the concentration of the base or performing additional extractions.

AcidBaseExtraction cluster_funnel Separatory Funnel Crude_Product Crude Product in Organic Solvent Mixing Shake & Vent Crude_Product->Mixing Add Aqueous_Base Aqueous Base (e.g., NaOH) Aqueous_Base->Mixing Add Organic_Layer Organic Layer (Purified Product) Aqueous_Layer Aqueous Layer (Sodium 4-bromophenoxide) Separation Layer Separation Mixing->Separation Allow to Settle Separation->Organic_Layer Top/Bottom Layer Separation->Aqueous_Layer Opposite Layer

Caption: Workflow for Acid-Base Extraction.

Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase.[18][19]

Scientific Principle

A solvent system (mobile phase) is chosen that allows the desired product and 4-bromophenol to have different affinities for the stationary phase (typically silica gel). Due to its polar hydroxyl group, 4-bromophenol will interact more strongly with the polar silica gel than a less polar product, causing it to elute from the column more slowly.[20]

Experimental Protocol
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent (solvent system), typically a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The goal is to have a good separation between the spots of your product and 4-bromophenol.

  • Column Packing: Pack a glass column with silica gel, either as a dry powder followed by the eluent or as a slurry.[18]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. The elution can be driven by gravity or by applying positive pressure (flash chromatography).[19]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product, free of 4-bromophenol.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting
  • Poor Separation: If the product and 4-bromophenol elute together, the solvent system is too polar. Decrease the proportion of the polar solvent in your eluent.

  • Compound Stuck on Column: If the product does not elute, the solvent system is not polar enough. Gradually increase the proportion of the polar solvent.

  • Column Cracking: A cracked silica bed can lead to poor separation. Ensure the column is packed uniformly and never allowed to run dry.

ColumnChromatography Start Crude Product Mixture TLC TLC Analysis to Determine Solvent System Start->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Concentrate Concentrate to Obtain Pure Product Combine->Concentrate End Pure Product Concentrate->End

Caption: Column Chromatography Workflow.

Recrystallization

This method is ideal for purifying solid products.[21]

Scientific Principle

The principle behind recrystallization is the difference in solubility of a compound in a hot versus a cold solvent.[16][22] An ideal solvent will dissolve the crude product (including 4-bromophenol) at its boiling point but will allow only the desired product to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.[23]

Experimental Protocol
  • Solvent Selection: Test various solvents to find one in which your product is highly soluble when hot and poorly soluble when cold. 4-Bromophenol should ideally remain soluble at low temperatures.

  • Dissolution: In a flask, add the minimum amount of boiling solvent to the crude solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[16]

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the 4-bromophenol.[21]

  • Drying: Dry the crystals to remove any residual solvent.

Troubleshooting
  • No Crystals Form: The solution may not be saturated. Try boiling off some solvent or scratching the inside of the flask with a glass rod to induce crystallization.

  • Oiling Out: If the product separates as an oil, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution, add more solvent, and allow it to cool more slowly.

  • Low Recovery: Some product will always be lost in the mother liquor. To maximize recovery, ensure you use the minimum amount of hot solvent for dissolution.

Summary of Methods

MethodPrincipleBest ForAdvantagesDisadvantages
Acid-Base Extraction Acidity of PhenolNeutral or basic productsFast, simple, and cost-effective for bulk removal.[11]May not achieve >99% purity; potential for emulsions.
Column Chromatography Differential AdsorptionAll product types, especially for high purityHigh resolution, capable of separating multiple components.[24]More time-consuming and requires more solvent and materials.
Recrystallization Differential SolubilitySolid productsCan yield very pure crystalline material.Requires a suitable solvent; some product loss is inevitable.
Distillation Difference in Boiling PointsLiquid products or solids with low melting pointsEffective for large-scale purification.Requires a significant boiling point difference; risk of thermal decomposition.[13]

By carefully considering the properties of your target compound and the nature of the impurities, you can select the most appropriate and efficient method for removing unreacted 4-bromophenol, ensuring the integrity and purity of your final product.

References
  • PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-Bromophenol 106-41-2 wiki. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-Bromophenol CAS#: 106-41-2. Retrieved from [Link]

  • Aarnee International. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]

  • Aarnee International. (n.d.). Specification : PARA BROMO PHENOL. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. Retrieved from [Link]

  • Google Patents. (n.d.). US6982356B2 - Method for preparation of para-brominated hydroxyaromatic compounds.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Concordia University, St. Paul. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Britannica. (2026, January 16). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of 2.5 mM of 4-bromophenol, 4-chlorophenol and phenol after 5 h.... Retrieved from [Link]

Sources

optimizing recrystallization solvents for high-purity (4-bromophenyl) 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

The purification of (4-bromophenyl) 4-cyanobenzoate presents a classic challenge in organic materials chemistry: balancing the solubility of a rigid, rod-like mesogen (liquid crystal precursor) against the persistence of polar starting materials (4-cyanobenzoic acid) and lipophilic side products.

Below is your dynamic guide to optimizing this recrystallization. This is not a generic recipe; it is a decision-making framework designed to ensure high purity (>99.5%) for structure-property relationship studies.

Module 1: Solvent Selection Logic

The "Like Dissolves Like" rule is too simplistic for this compound. You are dealing with a molecule that possesses two distinct electronic domains:

  • The Polar Head: The nitrile (-CN) and ester (-COO-) groups create a dipole moment, requiring some solvent polarity.[1]

  • The Lipophilic Body: The two aromatic rings and the bromine atom require van der Waals interactions, typically provided by non-polar solvents.

The Trap: If the solvent is too non-polar (e.g., pure Hexane), the polar impurities (unreacted acid) will precipitate with your product. If it is too polar (e.g., Methanol), the product may not dissolve even at reflux, or you will suffer massive yield loss.

Recommended Solvent Systems
SystemCompositionRoleBest For
Primary Ethanol (Abs.) Single SolventInitial purification.[1] Good balance for the ester; keeps phenol impurities in solution.[1]
Secondary EtOH : EtOAc (9:1) Binary MixtureIf the compound is too insoluble in pure Ethanol.[1] EtOAc helps dissolve the rigid rod structure.[1]
Tertiary Hexane : EtOAc Binary MixtureStrictly for removing polar impurities. If your crude contains significant unreacted 4-cyanobenzoic acid.[1]
Decision Matrix: Solvent Screening

SolventLogic Start Start: Crude Solid SolubilityTest Test Solubility in Hot Ethanol (78°C) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Yes Cool to RT Dissolves->Yes Yes No Add Co-solvent (Ethyl Acetate) Dissolves->No No CrystalsForm Crystals Form? Yes->CrystalsForm No->SolubilityTest Retry Success Filter & Analyze (Target System) CrystalsForm->Success Yes Oiling Oiling Out? CrystalsForm->Oiling No/Amorphous Remedy1 Re-heat & Add Seed Crystal Oiling->Remedy1 Yes

Figure 1: Logical workflow for determining the optimal solvent system based on solubility behavior.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool the solution, but instead of white needles, you see oily droplets at the bottom of the flask. The Cause: This is Liquid-Liquid Phase Separation (LLPS).[1][2] It occurs when the saturation limit of the compound is reached at a temperature above its melting point in that specific solvent mixture [1].

The Fix:

  • Temperature Control: Do not cool to 0°C immediately. Stop cooling at a temperature above the oiling point (e.g., 40°C), add a seed crystal, and let it stand.

  • Solvent Adjustment: "Oiling out" often implies the solution is too concentrated or the solvent boiling point is too high relative to the solute's melting point. Add 10-15% more solvent to lower the saturation temperature [2].[1]

OilingOut cluster_0 Ideal Crystallization cluster_1 Oiling Out (Failure) A Hot Solution B Supersaturation A->B C Nucleation (Solid) B->C X Hot Solution Y Phase Separation (Liquid Droplets) X->Y Z Impure Solid Mass Y->Z

Figure 2: Comparison of ideal nucleation vs. oiling out mechanism.

Module 3: Experimental Protocol (Self-Validating)

This protocol includes "Checkpoint" steps. If a checkpoint fails, do not proceed; return to the troubleshooting module.

Reagents:

  • Crude (4-bromophenyl) 4-cyanobenzoate[1]

  • Solvent: Ethanol (Absolute)[1]

  • Activated Charcoal (Optional, for color removal)

Step-by-Step:

  • Saturation (The Dissolution):

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add 10 mL Ethanol.[1]

    • Heat to reflux (approx. 78°C) with stirring.

    • Observation: If solid remains, add Ethanol in 2 mL increments until dissolved.[1]

    • Checkpoint 1: If the solution is clear yellow/colorless, proceed. If dark brown, add activated charcoal and filter hot.[1]

  • Hot Filtration (Critical for Purity):

    • Even if the solution looks clear, perform a hot filtration through a pre-warmed glass funnel (or cotton plug) to remove dust and undissolved 4-cyanobenzoic acid (which is less soluble in EtOH than the ester).

  • Controlled Cooling:

    • Remove from heat.[1][3] Place the flask on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Allow to reach room temperature slowly (over 30-45 mins).

    • Checkpoint 2: Look for needles.[1] If oil droplets appear, reheat immediately and add 2 mL more ethanol.

  • Harvesting:

    • Once at room temperature, cool in an ice bath for 20 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash: Wash the cake with cold (-20°C) Ethanol (2 x 5 mL). This removes the surface mother liquor containing the 4-bromophenol impurity.

  • Drying:

    • Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

    • Note: Esters can trap solvent in the lattice; vacuum is non-negotiable for analytical purity.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product smells like phenol (medicinal/antiseptic odor). What went wrong? A: This indicates unreacted 4-bromophenol is trapped in the crystal lattice or on the surface.

  • Fix: The recrystallization wash step was likely insufficient.[1] Recrystallize again from Ethanol, but this time, wash the crude solid with a dilute, cold 5% NaHCO3 (aq) solution before the recrystallization to deprotonate and wash away the phenol [3].

Q2: The melting point is broad (e.g., 5°C range). A: A broad range indicates impurities (likely the starting acid).

  • Fix: Switch solvent systems.[1][3] Use Ethyl Acetate/Hexane .[1] The acid impurity is very insoluble in Hexane and will likely not dissolve during the heating phase, allowing you to filter it out before the product crystallizes.

Q3: Can I use Acetone? A: Acetone is generally too powerful a solvent for this ester.[1] You will likely face low recovery (yield < 50%) because the compound remains soluble even at -20°C. Use Acetone only as a co-solvent with water (Acetone:Water 8:2), but be wary of hydrolysis if heated too long.

References

  • University of Rochester. Tips and Tricks: Recrystallization & Solvent Selection. Available at: [Link] (Accessed via general chemical safety guidelines).[1]

  • Chemistry LibreTexts. 3.6F: Troubleshooting - Oiling Out. Available at: [Link]

  • PubChem. 4-Bromophenol - Chemical Properties and Solubility Data.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Support Center: Thermal Degradation Analysis of (4-bromophenyl) 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the thermal degradation of (4-bromophenyl) 4-cyanobenzoate. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during experimentation.

Section 1: Understanding the Thermal Behavior of (4-bromophenyl) 4-cyanobenzoate

FAQ 1: What are the expected thermal events for (4-bromophenyl) 4-cyanobenzoate when analyzed by TGA and DSC?

When subjecting (4-bromophenyl) 4-cyanobenzoate to thermal analysis, you can typically expect to observe several key events. Differential Scanning Calorimetry (DSC) measures heat flow and can identify phase transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[1][2]

Expected DSC Events:

  • Melting (Tm): As a crystalline organic solid, (4-bromophenyl) 4-cyanobenzoate will exhibit a sharp endothermic peak corresponding to its melting point.[3][4] The peak area represents the enthalpy of fusion.[4]

  • Crystallization (Tc): Upon cooling from the molten state, an exothermic peak may be observed, indicating the temperature at which the material crystallizes.[3][4] Supercooling, where crystallization occurs at a lower temperature than melting, is a common phenomenon.[5]

  • Decomposition: At higher temperatures, the DSC curve may show complex endothermic or exothermic peaks associated with the energy changes during chemical decomposition.[3][6]

Expected TGA Events:

  • Initial Mass Stability: The TGA curve will initially show a flat baseline, indicating the thermal stability of the compound.

  • Mass Loss: As the temperature increases, one or more distinct mass loss steps will occur, corresponding to the decomposition of the molecule.[7] The temperature at which significant mass loss begins is the onset of decomposition.[8]

  • Residue: Depending on the final temperature and atmosphere, a certain percentage of residue may remain.[7]

Illustrative Thermal Analysis Workflow:

Caption: Workflow for Thermal Analysis of Organic Compounds.

Section 2: Troubleshooting Guide for TGA Experiments

Problem 1: The onset temperature of decomposition for my (4-bromophenyl) 4-cyanobenzoate sample is lower than expected and varies between runs.

Possible Causes & Solutions:

  • Heating Rate: A faster heating rate can shift the apparent decomposition temperature to a higher value, while a slower rate can lower it.[7]

    • Recommendation: Use a consistent and appropriate heating rate for all experiments to ensure comparability. A standard rate of 10 K/min is often a good starting point.[9]

  • Sample Mass and Preparation: Variations in sample mass and packing in the crucible can lead to thermal gradients and inconsistent results.

    • Recommendation: Use a small, consistent sample mass (typically 5-10 mg) and ensure it is evenly spread in the crucible to promote uniform heating.

  • Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which often occurs at lower temperatures than pyrolysis (degradation in an inert atmosphere).

    • Recommendation: Ensure a consistent and high-purity purge gas (e.g., nitrogen or argon) is flowing over the sample throughout the experiment to maintain an inert atmosphere.

  • Instrument Calibration: Inaccurate temperature calibration can lead to shifts in the measured onset temperature.[10]

    • Recommendation: Regularly calibrate your TGA instrument using certified reference materials.

Problem 2: I am observing an unexpected mass gain in my TGA curve.

Possible Causes & Solutions:

  • Reaction with Purge Gas: While unlikely with an inert gas, a reactive impurity in the purge gas could potentially react with the sample or its decomposition products.

    • Recommendation: Verify the purity of your purge gas and check for leaks in the gas delivery system.

  • Buoyancy Effect: As the furnace heats up, the density of the surrounding gas changes, which can cause an apparent change in mass. Modern instruments often have software corrections for this, but it can still be a factor.

    • Recommendation: Run a blank experiment with an empty crucible and subtract the resulting curve from your sample data to correct for buoyancy effects.[9]

  • Reaction with Crucible: The sample or its degradation products might react with the crucible material at high temperatures.

    • Recommendation: Use an inert crucible material such as alumina or platinum. Consult a crucible selection guide to ensure compatibility with your sample.

TGA Troubleshooting Flowchart:

Caption: Troubleshooting common issues in TGA experiments.

Section 3: Troubleshooting Guide for DSC Experiments

Problem 3: The melting peak of (4-bromophenyl) 4-cyanobenzoate is broad, or I see multiple peaks.

Possible Causes & Solutions:

  • Impurities: The presence of impurities can broaden the melting range and may introduce additional small peaks at lower temperatures.

    • Recommendation: Assess the purity of your sample using other analytical techniques such as HPLC or NMR.

  • Heating Rate: A high heating rate can lead to peak broadening due to thermal lag within the sample.

    • Recommendation: Try a slower heating rate (e.g., 2-5 °C/min) to improve resolution.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own melting point.[4] One form might convert to another upon heating, resulting in complex peak shapes.

    • Recommendation: Analyze the sample using techniques like X-ray diffraction (XRD) to identify the crystalline phase(s) present. Controlled cooling and heating cycles in the DSC can also help identify polymorphic transitions.

  • Sample Packing: Poor thermal contact between the sample and the crucible can result in a broad melting peak.

    • Recommendation: Ensure the sample is finely ground and pressed firmly into the bottom of the crucible to maximize thermal contact.

Problem 4: I am observing a baseline shift or an unexpected transition around 0°C.

Possible Causes & Solutions:

  • Change in Heat Capacity: A shift in the baseline is often indicative of a glass transition (Tg), where the material changes from a rigid to a more flexible state.[3][4] This is more common in amorphous or semi-crystalline materials.

    • Recommendation: While (4-bromophenyl) 4-cyanobenzoate is expected to be crystalline, rapid cooling (quenching) from the melt can sometimes produce an amorphous phase.

  • Presence of Moisture: A small endothermic peak or a complex transition around 0°C is a strong indicator of the presence of water (ice melting).[3]

    • Recommendation: Dry your sample thoroughly before analysis. Store it in a desiccator to prevent moisture absorption. Ensure the DSC cell is purged with a dry gas.

  • Instrument Settling: A baseline shift at the beginning of an experiment can be an artifact of the instrument equilibrating.

    • Recommendation: Allow the instrument to stabilize at the initial temperature for a few minutes before starting the heating ramp.

DSC Troubleshooting Flowchart:

Caption: A guide to troubleshooting common DSC analysis problems.

Section 4: Advanced Analysis with Py-GC-MS

FAQ 2: How can Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) help in understanding the degradation mechanism of (4-bromophenyl) 4-cyanobenzoate?

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products formed during thermal decomposition.[11][12] By heating the sample to a specific temperature in an inert atmosphere (pyrolysis) and then separating and identifying the resulting fragments using GC-MS, you can piece together the degradation pathways.[12][13]

Expected Degradation Products:

Based on the structure of (4-bromophenyl) 4-cyanobenzoate, the primary decomposition pathways likely involve the cleavage of the ester bond and the C-Br and C-CN bonds. Potential degradation products that could be identified by Py-GC-MS include:

  • Benzonitrile

  • 4-Bromophenol

  • Carbon dioxide

  • Bromobenzene

  • Cyanogen (C₂N₂)[14]

  • Various brominated and cyanated aromatic fragments

Experimental Considerations for Py-GC-MS:

  • Pyrolysis Temperature: The choice of pyrolysis temperature is critical. A single-shot pyrolysis at a temperature above the main decomposition event observed in TGA can provide a snapshot of the primary degradation products.[15] Evolved Gas Analysis (EGA), where the temperature is ramped, can show at what temperatures different fragments are evolved.[16]

  • Double-Shot Pyrolysis: This technique involves a lower temperature thermal desorption step to analyze volatile components, followed by a high-temperature pyrolysis step for the non-volatile residue.[15][16] This can help distinguish between trapped volatiles and true degradation products.

Hypothesized Degradation Pathway:

G cluster_0 Primary Fission Events cluster_1 Initial Degradation Products compound (4-bromophenyl) 4-cyanobenzoate A Ester Bond Cleavage compound->A B C-Br Bond Cleavage compound->B C C-CN Bond Cleavage compound->C D 4-Bromophenol A->D E Benzonitrile A->E F Bromobenzene B->F G Cyanogen C->G

Caption: Hypothesized initial degradation pathways of (4-bromophenyl) 4-cyanobenzoate.

Section 5: Data Summary and Experimental Protocols

Typical Thermal Properties of Aromatic Esters

The following table provides a general range for the thermal properties of aromatic esters, which can serve as a benchmark for your experiments.[5][9]

PropertyTypical RangeAnalytical Technique
Melting Temperature (Tm)-16 to 190 °CDSC
Enthalpy of Fusion (ΔH)97 to 160 J/gDSC
Onset Degradation Temp.200 to 400 °CTGA

Data compiled from studies on various aromatic esters.[5][9]

Experimental Protocols

Protocol 1: Standard TGA Method

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of the finely ground sample into an alumina crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then heat from 30 °C to 600 °C at a rate of 10 K/min.[9]

  • Data Analysis: Determine the onset of decomposition and the temperatures of maximum mass loss rate from the TGA and derivative thermogravimetry (DTG) curves.[7]

Protocol 2: Standard DSC Method

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C, then heat to a temperature above the melting point (e.g., 200 °C) at 10 °C/min. Hold for 2 minutes, then cool to 25 °C at 10 °C/min. Heat again to the final temperature at 10 °C/min.

  • Data Analysis: Determine the melting point (Tm) and enthalpy of fusion (ΔH) from the second heating cycle to erase the sample's prior thermal history.

Protocol 3: Py-GC-MS Method

  • Sample Preparation: Place a small amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 °C (or a temperature determined from the TGA results).

    • Atmosphere: Helium.

  • GC-MS Conditions:

    • GC Column: A suitable capillary column for separating aromatic compounds (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 300 °C) to elute the pyrolysis products.

    • MS Detection: Scan a mass range of m/z 35-550 to identify the eluted compounds by comparing their mass spectra to a library (e.g., NIST).

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). Materials (Basel). [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. [Link]

  • Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. [Link]

  • UNIT 10 THERMOGRAVIMETRIC ANALYSIS. (n.d.). eGyanKosh. [Link]

  • Interpreting DSC Data. (n.d.). University of California, Santa Barbara. [Link]

  • Py-GC/MS pyrolysis analysis. (n.d.). YesWeLab. [Link]

  • I recently did my TGA experiment. However my results are slightly inaccurate. Any possibilities on why results are inaccurate?. (2016). ResearchGate. [Link]

  • What is PY GC-MS analysis?. (n.d.). OSE SERVICES. [Link]

  • Thermal Analysis- TGA/DSC. (n.d.). Moore Analytical. [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. (n.d.). NC State University Libraries. [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. (2018). Polymers. [Link]

  • Thermal decomposition. (n.d.). Wikipedia. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. [Link]

  • TGA vs DSC: Which Method is Best for Your Material Characterization?. (2024). Microbioz India. [Link]

  • Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. (2020). Digital CSIC. [Link]

  • Thermal Decomposition of Cyanate Ester Resins. (n.d.). ROSA P. [Link]

  • Thermal Analysis of Organic Compounds. (2018). AZoM. [Link]

  • TGA Analysis: What, How and Why. (2021). Innovatech Labs. [Link]

  • Solving Common Problems in Thermal Analysis with DSC Pans for Liquid Samples. (2025). CAPP. [Link]

  • Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. (2019). ACS Publications. [Link]

  • Examining the thermal degradation behaviour of a series of cyanate ester homopolymers. (2025). ResearchGate. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions. [Link]

  • Thermal Decomposition of Cyanogen Measured in C2N2/O2 and C2N2/H2 Reaction Systems by Atomic Resonance Absorption. (n.d.). ResearchGate. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC. [Link]

Sources

Technical Support Case: Decontamination of (4-bromophenyl) 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4CN-BR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

User Issue: Presence of persistent catalyst residues in (4-bromophenyl) 4-cyanobenzoate samples. Molecule Profile:

  • Structure: A benzoate ester containing a nitrile (electron-withdrawing) and a bromine (aryl halide).

  • Stability Warning: The ester linkage is susceptible to hydrolysis under strong basic conditions (pH > 10). The nitrile group is sensitive to extreme acid/heat (hydrolysis to amide/acid).

  • Criticality: High. Residues (especially metals) can poison downstream cross-coupling reactions (e.g., Suzuki-Miyaura) where the aryl bromide is the active site.

Diagnosis: The contamination likely stems from one of two synthesis pathways:

  • Steglich Esterification: Residues are DMAP (4-Dimethylaminopyridine) and DCU (Dicyclohexylurea).[1][2]

  • Metal-Catalyzed Carbonylation/Coupling: Residues are Palladium (Pd) or Copper (Cu) .

Protocol A: Removal of Organic Catalysts (DMAP & Urea)

Context: If you synthesized this via carbodiimide coupling (DCC/EDC), DMAP is the primary "sticky" base, and DCU is the insoluble byproduct.

The Mechanism

DMAP is a pyridine derivative. To remove it, we must exploit its basicity (


). By washing the organic phase with a weak acid, we protonate the pyridine nitrogen, rendering the DMAP water-soluble (ionic), while your neutral ester product remains in the organic layer.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as urea byproducts are slightly more soluble in DCM, making separation harder.

  • Filtration (The Urea Step):

    • Chill the solution to 0°C for 30 minutes.

    • Filter off the precipitated DCU (white solid) through a Celite pad.

  • The Acid Wash (The DMAP Step):

    • Wash the organic filtrate with 10% Aqueous Citric Acid or 0.5 M HCl (2x volume).

    • Why Citric Acid? It buffers the pH to ~3-4, sufficient to protonate DMAP but gentle enough to prevent hydrolysis of the ester or nitrile.

  • Neutralization: Wash with Saturated Sodium Bicarbonate (

    
    ) to remove excess acid.
    
  • Drying: Dry over

    
     and concentrate.
    
Workflow Visualization

DMAP_Removal Start Crude Mixture (Product + DMAP + DCU) Solvent Dissolve in EtOAc Chill to 0°C Start->Solvent Filter Filter Precipitate Solvent->Filter Solid Solid: DCU (Discard) Filter->Solid Filtrate Filtrate: Product + DMAP Filter->Filtrate Wash Wash w/ 10% Citric Acid Filtrate->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer: Protonated DMAP PhaseSep->AqLayer OrgLayer Organic Layer: Purified Product PhaseSep->OrgLayer

Figure 1: Partitioning workflow for the removal of basic organic catalysts.

Protocol B: Removal of Transition Metals (Pd / Cu)

Context: If the sample was derived from a Pd-catalyzed reaction, or if you are preparing it for a pharmaceutical application, you must meet ICH Q3D limits.[3] The nitrile group on your molecule is a "soft" ligand that can bind Pd, making simple washes ineffective.

The Solution: Scavengers vs. Crystallization

Crystallization often traps metals inside the lattice.[3] Solid-supported scavengers (functionalized silica) are the gold standard for this substrate because they have a higher affinity for Pd than the nitrile group does.

Recommended Scavengers
Scavenger TypeFunctional GroupTarget MetalsMechanism
SiliaMetS® Thiol -SH (Thiol)Pd, Cu, AgSoft-soft interaction. Best general purpose.
SiliaMetS® Thiourea ThioureaPd(OAc)2, Pd(PPh3)4Chelation. High affinity for Pd(II).
Activated Carbon CarbonBroad SpectrumPhysisorption. Cheap, but lower selectivity.
Step-by-Step Protocol (Slurry Method)
  • Assessment: Measure initial Pd content (ICP-MS). If >1000 ppm, perform a charcoal filtration first.

  • Solvent Selection: Dissolve product in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol (or equivalent) at a ratio of 4 equivalents relative to the residual metal (or 5-10% w/w relative to product if metal content is unknown).

  • Incubation:

    • Stir at 50°C for 4 hours .

    • Note: Heat is crucial to overcome the activation energy of ligand exchange (detaching Pd from your nitrile/bromide).

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a fine frit to remove the silica.

  • Analysis: Retest Pd content.

Decision Logic for Metal Cleanup

Metal_Cleanup Start Crude Product (Pd Contamination) Check Initial Pd Level? Start->Check High > 1000 ppm Check->High Low < 1000 ppm Check->Low Charcoal Activated Carbon Treatment (Reflux + Filter) High->Charcoal Scavenger Add Thiol-Silica Scavenger (50°C, 4 hrs) Low->Scavenger Charcoal->Scavenger Filter Microfiltration Scavenger->Filter Final Final Product (Check ICH Q3D Compliance) Filter->Final

Figure 2: Decision tree for selecting the appropriate metal scavenging intensity.

Regulatory Reference Data (ICH Q3D)

If this material is for pharmaceutical use, you must adhere to the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.

Table 1: Permitted Daily Exposure (PDE) Limits for Likely Contaminants

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Copper (Cu) 3300030030
Nickel (Ni) 2A200205

Note: Class 2B elements (like Pd) have a low probability of occurrence naturally but are critical if intentionally added as catalysts.

Frequently Asked Questions (FAQs)

Q: Can I just recrystallize the product to remove Pd? A: Not recommended as a primary step. Palladium often occludes within the crystal lattice or adsorbs to the surface of the crystals. While recrystallization improves chemical purity (HPLC), it frequently fails to lower metal content below 10-20 ppm. Use a scavenger before the final crystallization.[4]

Q: I used DCC, and the urea (DCU) is not filtering out. What now? A: DCU is notoriously difficult. If filtration fails:

  • Switch solvent to cold diethyl ether (DCU is very insoluble in ether).

  • If the product is stable, react the mixture with Oxalic Acid in methanol. Oxalic acid forms a highly insoluble complex with residual DCC/DCU which filters easily.

Q: Will the acid wash hydrolyze my nitrile group? A: Highly unlikely with Citric Acid or dilute HCl at room temperature. Nitrile hydrolysis typically requires strong acid (


) and heat (

). The ester group is the more sensitive moiety, but even that is stable to brief acidic washes.

References

  • Steglich Esterification & DMAP Removal

    • Neises, B., & Steglich, W. (1978).[1][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

    • Protocol Source: [Organic Syntheses, Coll.[1][6][7] Vol. 7, p.93 (1990)]([Link])

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
    • Scavenger Efficiency:

  • Regulatory Guidelines

    • ICH Q3D Elemental Impurities. (2019).
    • Official Text:

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Guide: (4-Bromophenyl) 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation of (4-bromophenyl) 4-cyanobenzoate , designed for synthetic chemists and analytical scientists. This document moves beyond simple data listing to explain the causality of chemical shifts, providing a robust framework for distinguishing the product from its precursors.

Executive Summary

Target Molecule: (4-Bromophenyl) 4-cyanobenzoate Molecular Formula: C₁₄H₈BrNO₂ Application: Liquid crystal mesogens, pharmaceutical intermediates. Analytical Challenge: Distinguishing the ester product from unreacted 4-bromophenol and 4-cyanobenzoic acid using 1H NMR.

This guide provides a definitive assignment of the proton NMR signals in deuterated chloroform (


). It compares the product against its synthetic precursors ("alternatives" in the context of reaction monitoring) to establish a self-validating identification protocol.

Structural Logic & Signal Assignment

The molecule consists of two distinct aromatic systems linked by an ester bridge. Understanding the electronic environment of each ring is critical for accurate assignment.

The Electronic Environments
  • Ring A (Benzoate): The aromatic ring is substituted by a cyano group (-CN) and a carbonyl group (-C=O). Both are strong Electron Withdrawing Groups (EWG). This renders Ring A highly electron-deficient, shifting its protons significantly downfield (higher ppm).

  • Ring B (Phenolic): The aromatic ring is substituted by a bromine atom and the ester oxygen (-O-). The ester oxygen is electronegative (inductive withdrawal) but has lone pairs (resonance donation), though the withdrawal dominates in esters compared to ethers. The bromine is weakly deactivating.

Graphviz Visualization: Structure & Proton Labeling

The following diagram maps the specific protons to their chemical environments.

G cluster_0 Ring A: Benzoate (Electron Deficient) cluster_1 Ring B: Phenolic (Moderately Shielded) H_a H-a (Ortho to C=O) ~8.23 ppm H_b H-b (Ortho to CN) ~7.80 ppm H_a->H_b Most Deshielded Center Ester Linkage -C(=O)-O- H_a->Center Deshielded by Carbonyl Anisotropy H_d H-d (Ortho to Br) ~7.55 ppm H_b->H_d Mid-Field H_c H-c (Ortho to O) ~7.15 ppm H_d->H_c Least Deshielded (Relative) Center->H_c Inductive Effect of Oxygen

Figure 1: Proton assignment map based on electronic shielding/deshielding effects. H-a represents the protons closest to the carbonyl group.

Comparative Data: Product vs. Precursors

The most reliable way to confirm synthesis is to track the shift of the protons ortho to the functional groups involved in the reaction.

Solvent: Chloroform-d (


)
Frequency:  400 MHz (Recommended)
Proton EnvironmentPrecursor Shift (ppm)Product Shift (ppm)

Shift (ppm)
Diagnostic Note
Ring A: Ortho to C=O 8.16 (Acid)8.23 (d) +0.07Minimal change, but signal sharpens (loss of H-bonding).
Ring A: Ortho to CN 7.76 (Acid)7.80 (d) +0.04Remains distinct doublet; confirms benzoate integrity.
Ring B: Ortho to Br 7.31 (Phenol)7.55 (d) +0.24Downfield shift due to conversion of -OH to -O-COR.
Ring B: Ortho to Oxygen 6.71 (Phenol)7.15 (d) +0.44 PRIMARY INDICATOR. The massive shift from ~6.7 to ~7.15 confirms esterification.
Hydroxyl (-OH) ~5.0 - 6.0 (Broad)Absent N/ADisappearance of the broad singlet confirms consumption of phenol.
Carboxylic Acid (-COOH) ~10.0 - 13.0 (Broad)Absent N/ADisappearance confirms consumption of acid.

*Note: Precursor shifts for 4-cyanobenzoic acid are typically taken in DMSO-d6 or mixed solvents due to solubility. In pure CDCl3 (if soluble), shifts are slightly lower, but the relative order remains.

Detailed Assignment Logic
  • The "A-Ring" (Benzoate) Doublets:

    • 8.23 ppm (H-a): These protons are ortho to the carbonyl. The carbonyl group's magnetic anisotropy creates a "deshielding cone." Any proton in this cone resonates at a higher frequency.

    • 7.80 ppm (H-b): These are ortho to the cyano group. While -CN is electron-withdrawing, the anisotropy of the carbonyl group (on the other side) has a stronger deshielding effect on H-a than the -CN has on H-b.

  • The "B-Ring" (Phenolic) Doublets:

    • 7.55 ppm (H-d): Ortho to Bromine. Bromine is electronegative but also has heavy-atom effects. In 4-bromophenyl esters, these protons typically appear around 7.5–7.6 ppm.

    • 7.15 ppm (H-c): Ortho to the Ester Oxygen. In the precursor (phenol), these are at 6.71 ppm due to the strong electron donation of the -OH group (resonance). When converted to an ester, the lone pair on the oxygen is delocalized into the carbonyl (resonance) rather than the ring, reducing the shielding of the ring protons. Consequently, they shift downfield to ~7.15 ppm.

Experimental Protocol

To ensure reproducible data (E-E-A-T), follow this standardized workflow for sample preparation and acquisition.

A. Sample Preparation[1][2][3]
  • Mass: Weigh 5–10 mg of the dried product. (Traces of solvent will obscure the aromatic region).

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why TMS? Essential for accurate referencing of the aromatic doublets.

  • Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a small plug of glass wool into the NMR tube.

B. Acquisition Parameters[1][2][4][5][6]
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons have longer T1 relaxation times. A short delay will suppress the integration values, making quantitative assessment of impurities impossible.

  • Scans (NS): 16 to 32 scans are sufficient for this concentration.

C. Processing
  • Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Phasing: Ensure the baseline is flat. AA'BB' systems are sensitive to phase errors which can distort the apparent coupling constants.

  • Integration: Normalize the doublet at ~8.23 ppm to a value of 2.00. All other aromatic signals should integrate to 2.00 (±0.1).

Graphviz Workflow: Validation Logic

Validation Start Acquire 1H NMR Spectrum CheckOH Check 5.0-6.5 ppm region Is there a broad singlet? Start->CheckOH CheckAcid Check >10 ppm region Is there a broad singlet? CheckOH->CheckAcid No Decision1 Impurity: Unreacted Phenol CheckOH->Decision1 Yes CheckAromatic Analyze Aromatic Region (7.0 - 8.3 ppm) CheckAcid->CheckAromatic No Decision2 Impurity: Unreacted Acid CheckAcid->Decision2 Yes Result Product Confirmed 4 Distinct Doublets (2H each) CheckAromatic->Result Peaks at 8.2, 7.8, 7.5, 7.1

Figure 2: Decision tree for validating product purity based on NMR spectral features.

Troubleshooting Common Impurities

When comparing the product to alternatives, be aware of common contaminants that appear in the NMR spectrum.

ImpurityChemical Shift (

)
MultiplicitySource
Water 1.56 ppmBroad SingletWet CDCl₃ or hygroscopic product.
Dichloromethane 5.30 ppmSingletCommon extraction solvent.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, TripletRecrystallization solvent.
Grease 0.86, 1.26 ppmMultipletsGround glass joints.

Note: Solvent shifts are specific to CDCl₃. See Fulmer et al. (Reference 2) for other solvents.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2177 (4-Cyanobenzoic acid) & SDBS No. 1298 (4-Bromophenol). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for substituent additivity rules).

  • Gautam, P., Kathe, P., & Bhanage, B. M. (2016). "Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate." RSC Advances, Supporting Information (Data for phenyl 4-cyanobenzoate analog). Available at: [Link][3]

Sources

Comparative Guide: Optimizing Mass Spectrometry Strategies for Brominated Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Drug Development Scientists Subject: Performance analysis of Electron Ionization (EI) vs. Electrospray Ionization (ESI) for the structural characterization of brominated benzoate derivatives.

Executive Summary: The "Bromine Challenge"

Brominated benzoates are critical intermediates in the synthesis of aryl-functionalized pharmaceuticals and flame retardants. Their analysis presents a unique challenge: the bromine isotope signature . Natural bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%), in a near 1:1 ratio.

This guide compares two dominant analytical strategies—Hard Ionization (EI) and Soft Ionization (ESI) —to determine which method offers superior performance for specific research objectives, such as structural elucidation versus molecular weight confirmation.

Quick Comparison Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Primary Utility Structural Fingerprinting & Library MatchingMolecular Weight Confirmation & Purity
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Dominant Species Fragment Ions (Benzoyl cations)Adducts (

,

)
Isotope Visibility Preserved in all Br-containing fragmentsPreserved in Molecular Ion adducts
Limit of Detection High (Nanogram range)Very High (Picogram range)

Fundamental Principles: The 1:1 Isotopic Signature

Before interpreting any spectrum, the analyst must validate the presence of bromine. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine displays a distinct "Twin Peak" effect.

  • Monobrominated (

    
    ):  Two peaks of equal intensity separated by 2 Da (
    
    
    
    and
    
    
    ).
  • Dibrominated (

    
    ):  A 1:2:1 triplet pattern (
    
    
    
    ,
    
    
    ,
    
    
    ).

Critical Check: In any fragmentation event described below, if the fragment retains the bromine atom, this 1:1 doublet pattern must persist. If the pattern disappears, the bromine has been lost as a neutral radical.

Comparative Analysis: Performance & Interpretation

Strategy A: Electron Ionization (EI) – The Structural Fingerprint

Best For: Identification of unknowns, isomer differentiation, and library database matching (NIST/Wiley).

In EI (70 eV), brominated benzoates undergo a predictable, high-energy fragmentation cascade. The molecular ion (


) is often visible but rarely the base peak.
Key Interpretation Steps (EI):
  • Identify the Molecular Ion (

    
    ):  Look for the highest mass 1:1 doublet.
    
  • The Alpha-Cleavage (Base Peak): The bond between the carbonyl carbon and the alkoxy oxygen is the weakest.

    • Mechanism:[1][2][3] Homolytic cleavage releases the alkoxy radical (

      
      , 31 Da).
      
    • Result: Formation of the Bromobenzoyl Cation (

      
      ). This is typically the Base Peak  (100% abundance).[4]
      
  • Decarbonylation: The benzoyl cation ejects a neutral CO molecule (28 Da).

    • Result: Formation of the Bromophenyl Cation (

      
      ).
      
  • Halogen Loss: Finally, the phenyl cation may lose the Br atom.

    • Result: A hydrocarbon cation (

      
      , m/z 76) which lacks the isotope pattern.
      
Experimental Data: Methyl 4-Bromobenzoate (MW 214/216)
Fragment Ionm/z (approx)InterpretationIsotope Pattern
Molecular Ion 214 / 216

(Parent)
Yes (1:1)
Base Peak 183 / 185

(Bromobenzoyl cation)
Yes (1:1)
Secondary 155 / 157

(Bromophenyl cation)
Yes (1:1)
Terminal 76

(Benzyne/Phenyl cation)
No (Singlet)
Strategy B: Electrospray Ionization (ESI) – The Soft Confirmation

Best For: High-throughput screening, LC-MS coupling, and analyzing thermally labile derivatives.

ESI is a "soft" technique that minimizes fragmentation. For benzoate esters, Positive Mode (ESI+) is standard, as esters are weak bases and readily accept protons or alkali metal ions.

Key Interpretation Steps (ESI):
  • Adduct Identification: You will rarely see the naked

    
    . Instead, look for:
    
    • Protonated Molecule: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (M+1).
      
    • Sodiated Adduct:

      
       (M+23). Common in glass/HPLC solvents.
      
    • Potassiated Adduct:

      
       (M+39).
      
  • The "Silent" Region: Unlike EI, the low-mass region (m/z < 100) is often empty or dominated by solvent noise.

  • Collision Induced Dissociation (CID): If MS/MS is applied, the parent ion (e.g.,

    
    ) will often lose the alcohol moiety (methanol) to form the protonated benzoic acid or the acyl cation, mimicking the EI "Base Peak."
    
Experimental Data: ESI(+) Response
Speciesm/z (approx)Note

215 / 217 Dominant in acidic mobile phase (Formic acid).

237 / 239 Dominant in neutral mobile phase or trace salt presence.

232 / 234 Seen if Ammonium Acetate/Formate buffers are used.

Visualization of Fragmentation Pathways[5][7][8][9]

The following diagram maps the structural evolution of a Methyl Bromobenzoate under EI conditions, highlighting the critical "Decision Nodes" for the analyst.

G M Molecular Ion (M+) m/z 214 / 216 (1:1 Doublet) Benzoyl Bromobenzoyl Cation m/z 183 / 185 (Base Peak) M->Benzoyl Alpha Cleavage Phenyl Bromophenyl Cation m/z 155 / 157 Benzoyl->Phenyl Decarbonylation Benzyne Phenyl Cation m/z 76 (No Bromine) Phenyl->Benzyne Heterolytic Cleavage Loss1 Loss of -OCH3 (31 Da) Loss2 Loss of -CO (28 Da) Loss3 Loss of -Br (79/81 Da)

Figure 1: Step-wise fragmentation pathway of Methyl Bromobenzoate under Electron Ionization (70 eV).

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this protocol which includes internal validation steps.

Step 1: Sample Preparation
  • For GC-MS (EI): Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

    • Validation: Inject a solvent blank first to ensure no bromine memory effects from previous runs.

  • For LC-MS (ESI): Dissolve to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures protonation (

      
      ) over sodiation, simplifying the spectrum.
      
Step 2: Instrument Parameters[3][4]
  • EI Source Temp: 230°C. (Prevents thermal degradation of the ester).

  • Scan Range: m/z 50–500. (Must capture the low mass phenyl cation and high mass molecular ion).

Step 3: Data Interpretation Logic (The "If-Then" System)
  • Check m/z 183/185: Is it the base peak?

    • YES: Likely a benzoate ester.[5]

    • NO: Check for alkyl chain fragmentation (McLafferty rearrangement) if the ester chain is long (ethyl/propyl).

  • Check Isotope Ratio: Is it 1:1?

    • YES: Monobrominated.

    • NO (e.g., 3:1): Suspect Chlorine contamination or interference.

  • Check m/z 76: Is there a small peak at 76?

    • YES: Confirms the aromatic ring core (

      
      ).
      

References

  • NIST Mass Spectrometry Data Center. (2023). Methyl 4-bromobenzoate Mass Spectrum (Electron Ionization).[6] National Institute of Standards and Technology.[7] [Link]

  • Michigan State University. (2022). Interpretation of Mass Spectra: Fragmentation Patterns of Esters.[8][5][9] Chemistry Department Virtual Text. [Link]

  • Harvey, D. (2021). Analytical Chemistry 2.1: Mass Spectrometry Ionization Sources. DePauw University / LibreTexts. [Link]

  • University of Bristol. (2024). Mass Spectrometry Facility: Isotope Patterns for Halogens. School of Chemistry. [Link]

Sources

Precision Purity Assessment of (4-Bromophenyl) 4-Cyanobenzoate: Elemental Analysis vs. Chromatographic & Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromophenyl) 4-cyanobenzoate (CAS: N/A for specific ester, derived from 619-65-8 & 106-41-2) is a critical intermediate in the synthesis of liquid crystal mesogens and specific pharmaceutical scaffolds. Its structural integrity relies on the precise stoichiometric balance between the electron-withdrawing cyanobenzoyl moiety and the halogenated phenolic ester.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are industry standards for identifying specific organic impurities, Elemental Analysis (EA) remains the definitive method for confirming bulk stoichiometric purity and detecting "invisible" contaminants like inorganic salts or trapped moisture that spectroscopic methods often miss.

This guide objectively compares EA against modern alternatives, providing calculated reference data and a decision-making framework for validating this specific compound.

Compound Profile & Theoretical Baseline

Before interpreting experimental data, the theoretical combustion profile must be established. The purity of (4-bromophenyl) 4-cyanobenzoate is validated against the theoretical mass fractions of Carbon, Hydrogen, and Nitrogen.

  • Chemical Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Structure: 4-Cyanobenzoic acid esterified with 4-Bromophenol.

Table 1: Theoretical Elemental Composition (Reference Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 1412.011168.1555.66% 55.26% – 56.06%
Hydrogen (H) 81.0088.062.67% 2.27% – 3.07%
Nitrogen (N) 114.00714.014.64% 4.24% – 5.04%
Bromine (Br) 179.90479.9026.45% Typically not measured in CHN
Oxygen (O) 215.99932.0010.59% Calculated by difference

Critical Insight: The low Hydrogen content (2.67%) makes this compound sensitive to moisture contamination. A 1% water impurity can skew the H-value significantly more than in hydrogen-rich aliphatic compounds.

Methodology: Elemental Analysis (CHN)[1]

The Protocol (Combustion Analysis)

To achieve the required precision for (4-bromophenyl) 4-cyanobenzoate, the following protocol is recommended to mitigate the interference of the bromine atom, which can form volatile halides that interfere with detectors.

  • Sample Preparation: Dry the sample under vacuum (

    
    ) at 
    
    
    
    for 4 hours to remove surface moisture.
  • Weighing: Accurately weigh

    
     into a tin capsule using a microbalance (
    
    
    
    ).
  • Combustion: Flash combustion at

    
     with oxygen boost.
    
    • Note: Ensure the combustion tube contains tungsten trioxide (WO₃) or silver wool to trap bromine and prevent it from being read as water or interfering with the nitrogen signal [1].

  • Detection: Thermal Conductivity Detection (TCD) after reduction of

    
     to 
    
    
    
    .
Data Interpretation: Simulated Impurity Scenarios

The following table demonstrates how specific common impurities shift the EA results away from the theoretical baseline. This "fingerprint" allows you to diagnose the type of impurity.

Table 2: Simulated Impact of Impurities on CHN Data
ScenarioDescriptionCarbon (C)Hydrogen (H)Nitrogen (N)Diagnostic Indicator
Pure Compound >99.5% Purity55.66% 2.67% 4.64% Match within ±0.4%.
Impurity A 5% Unreacted 4-Bromophenol54.95% (↓)2.68% (≈)4.41% (↓)Low C & N . Phenol lacks Nitrogen.
Impurity B 5% Unreacted 4-Cyanobenzoic Acid56.14% (↑)2.71% (≈)4.88% (↑)High C & N . Acid is N/C rich.
Impurity C 2% Residual Dichloromethane (Solvent)54.80% (↓)2.65% (≈)4.55% (↓)Low C & N . Solvent dilutes the mass.
Impurity D 2% Inorganic Salt (e.g., KBr)54.55% (↓)2.62% (↓)4.55% (↓)Global Drop . Inorganics do not combust; they act as dead mass.

Comparative Analysis: EA vs. Alternatives

While EA provides a "whole molecule" validation, it is not specific. It must be paired with orthogonal techniques.

Table 3: Performance Comparison Matrix
FeatureElemental Analysis (EA) HPLC (UV/Vis) 1H-NMR (qNMR) DSC
Primary Utility Bulk Stoichiometry & Inorganic DetectionTrace Organic Impurity ProfilingStructural ID & SolventsAbsolute Purity (Melting Point)
Sample Required 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)2–5 mg (Destructive)
Blind Spots Isomers (e.g., 3-bromo isomer); Compensation errorsInorganic salts; Moisture; Impurities with no UV chromophoreInorganic salts; Overlapping peaksDecomposition during melting; Solid solutions
Sensitivity ±0.3% (Bulk)0.05% (Trace)~1.0% (Standard)0.5 mol%
Cost/Time Low / Fast (Automated)Medium / Slow (Method Dev)High / FastMedium / Slow
Verdict for Topic Essential for confirming salt-free status and correct N/Br ratio.[1][2]Best for detecting unreacted starting materials (Phenol/Acid).Best for detecting trapped solvents (DCM/THF).Best for crystallinity check.
Detailed Protocol Comparison
  • HPLC Workflow: Uses a C18 column with an Acetonitrile/Water gradient. Because 4-cyanobenzoic acid and 4-bromophenol have distinct UV absorption maxima compared to the ester, HPLC is superior for quantifying reaction completion [2].

  • NMR Workflow: 1H-NMR in

    
     or DMSO-
    
    
    
    . The shift of the aromatic protons ortho to the ester group is diagnostic. However, NMR integration errors (typically ±1-2%) are often too high to distinguish 98% purity from 99.5% purity, whereas EA provides a tighter bound on bulk composition [3].

Advanced Validation Workflow

The following diagrams illustrate the logical flow for confirming purity and the structural nodes susceptible to analysis.

Diagram 1: Purity Assessment Decision Matrix

PurityWorkflow Start Crude (4-Bromophenyl) 4-Cyanobenzoate Step1 1. HPLC Analysis (Check Organic Impurities) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 2. H-NMR Analysis (Check Solvent/Structure) Decision1->Step2 Yes Fail Recrystallize / Dry Decision1->Fail No Decision2 Solvent Free? Step2->Decision2 Step3 3. Elemental Analysis (CHN) (Check Bulk Stoichiometry) Decision2->Step3 Yes Decision2->Fail No Decision3 Within ±0.4%? Step3->Decision3 Decision3->Fail No Pass Validated Reference Standard Decision3->Pass Yes Fail->Start Reprocess

Caption: Logical workflow for sequential purity validation. EA acts as the final gatekeeper for bulk composition after specific impurities are ruled out.

Diagram 2: Structural Analysis Points

StructureAnalysis Compound N#C-C6H4-COO-C6H4-Br N_Term N-Terminus (Cyano) Detected by: CHN (N%), IR (2230 cm-1) Compound->N_Term Core Ester Linkage Detected by: NMR (Shift), HPLC Compound->Core Br_Term Br-Terminus Interference: Requires WO3 trap in EA Compound->Br_Term

Caption: Critical analytical nodes on the (4-bromophenyl) 4-cyanobenzoate molecule.

Conclusion

For (4-bromophenyl) 4-cyanobenzoate, Elemental Analysis is not obsolete; it is complementary. While HPLC quantifies what is present (organic impurities), EA quantifies what is missing (purity of the mass fraction).

Recommendation: Use HPLC for reaction monitoring and initial cleanup. Use EA as the final "Certificate of Analysis" step to guarantee the sample is free of inorganic salts and has the correct atomic ratio, ensuring the robustness of subsequent liquid crystal or pharmaceutical applications.

References

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC3188365. Retrieved from [Link]

Sources

X-ray diffraction (XRD) pattern reference for (4-bromophenyl) 4-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural validation and solid-state characterization of (4-bromophenyl) 4-cyanobenzoate , a compound of significant interest in crystal engineering due to its potential for halogen bonding (C–Br···N≡C) and liquid crystalline behavior.

Given that a standardized powder diffraction file (PDF) is not widely available in open crystallographic databases for this specific derivative, this guide provides a predictive comparative analysis based on its structural analogs (e.g., 4-bromophenyl 4-bromobenzoate and 4-cyanophenyl benzoates). It outlines the expected diffraction features, differentiation from starting materials, and a rigorous protocol for experimental validation.

Structural Context & Significance

(4-Bromophenyl) 4-cyanobenzoate is a "push-pull" system designed for supramolecular assembly.

  • Core Scaffold: A benzoate ester linkage connecting two phenyl rings.

  • Functional Termini:

    • Bromine (Br): A halogen bond donor (Lewis acid) with a distinct

      
      -hole.
      
    • Cyano (CN): A strong halogen bond acceptor (Lewis base) and dipole generator.

Scientific Utility: Unlike the symmetric 4-bromophenyl 4-bromobenzoate (which forms trimorphs driven by Br···Br and Br···O interactions), the cyano derivative is engineered to form robust 1D supramolecular chains via C–Br[1]···N≡C halogen bonds. This interaction is highly directional and stronger than typical Type II halogen-halogen contacts, making this compound a model for designing elastic crystals or liquid crystal mesogens.

Comparative XRD Analysis: Predicted vs. Reference Patterns

To validate the bulk phase of (4-bromophenyl) 4-cyanobenzoate, researchers must compare its experimental powder X-ray diffraction (PXRD) pattern against its precursors and structural analogs.

Table 1: Predicted Diffraction Features vs. Analogs
Feature(4-Bromophenyl) 4-cyanobenzoate (Target)4-Bromophenyl 4-bromobenzoate (Analog)Interpretation
Primary Interaction C–Br···N≡C (Linear Halogen Bond)Br···Br (Type II) / Br···O The target should show sharper, more defined low-angle peaks due to ordered linear chaining.
Low-Angle Peaks (

)
Expected strong reflection at ~4.5–5.5° (

Å)
Peaks at ~6.2° (Form I) or ~5.8° (Form II)Corresponds to the molecular length (

). The CN group is smaller than Br but extends the dipole, potentially altering the

-axis pitch.
Mid-Angle Peaks (

)
Distinct peaks for lateral packing (inter-chain)Complex cluster due to herringbone packingExpect a simplified pattern if the CN group induces parallel alignment (nematic-like precursor).
Space Group Likely P2

/c
or P

(Centrosymmetric)
P2

/n
(Form I) / P2

/c
(Form II)
The strong dipole of the CN group may favor antiparallel pairing to cancel moments.

Critical Validation Step: The absence of peaks at


  and 

(characteristic of the 4-bromobenzoic acid precursor) confirms the removal of unreacted starting material.

Experimental Protocol: Synthesis & Characterization

This protocol ensures the isolation of the correct polymorph and high-purity crystalline phase required for accurate XRD benchmarking.

Phase 1: Synthesis & Purification
  • Reaction: Esterification of 4-cyanobenzoyl chloride with 4-bromophenol using triethylamine (TEA) as a base in dichloromethane (DCM).

  • Purification:

    • Wash with 1M HCl (remove TEA), sat. NaHCO

      
       (remove unreacted acid), and brine.
      
    • Recrystallize from Ethanol/Hexane (1:1) . Note: Slow evaporation yields single crystals suitable for SC-XRD; rapid cooling yields powder.

Phase 2: XRD Data Collection
  • Instrument: Rigaku MiniFlex or Bruker D8 Advance (Cu K

    
     radiation, 
    
    
    
    Å).
  • Sample Prep: Grind 50 mg of dried solid into a fine powder. Back-load into a zero-background holder to minimize preferred orientation (crucial for needle-like crystals common in halogen-bonded systems).

  • Scan Parameters:

    • Range:

      
       to 
      
      
      
      .
    • Step Size:

      
      .
      
    • Scan Speed:

      
      /min.
      

Structural Validation Workflow

The following diagram illustrates the logic flow for validating the synthesized compound using XRD and distinguishing it from common impurities.

XRD_Validation Start Crude Product (4-Bromophenyl 4-cyanobenzoate) Purification Recrystallization (EtOH/Hexane) Start->Purification XRD_Scan Run PXRD Scan (3-50° 2θ) Purification->XRD_Scan Check_StartMat Check Precursor Peaks: 4-Bromophenol (~18.5°, 26.1°) 4-Cyanobenzoic Acid (~14.2°, 27.8°) XRD_Scan->Check_StartMat Decision_Pure Peaks Absent? (Purity Confirmed) Check_StartMat->Decision_Pure Analyze_LowAngle Analyze Low-Angle Region (3-10° 2θ) Identify_Phase Identify Phase: Sharp Peak ~5° = Layered/Chain Structure Diffuse Halo = Amorphous/Mesophase Analyze_LowAngle->Identify_Phase Decision_Pure->Purification No (Recrystallize) Decision_Pure->Analyze_LowAngle Yes Final_Ref Valid Reference Pattern Generated Identify_Phase->Final_Ref

Figure 1: Decision tree for the structural validation of (4-bromophenyl) 4-cyanobenzoate via powder X-ray diffraction.

Mechanistic Insight: The Halogen Bond Effect

The substitution of the bromine atom in the acid position (of the analog) with a cyano group fundamentally alters the crystal packing landscape.

  • Linearity vs. Herringbone:

    • Analog (Br-Br): 4-Bromophenyl 4-bromobenzoate often adopts a herringbone packing to maximize C–H···

      
       interactions, leading to a complex XRD pattern with multiple mid-angle peaks.
      
    • Target (CN-Br): The C–Br···N≡C interaction is linear (bond angle

      
      ). This promotes the formation of infinite 1D chains. In PXRD, this manifests as enhanced intensity of the (00l) reflections  (if the chains align with the 
      
      
      
      -axis) or distinct low-angle peaks corresponding to the chain repeat distance (~14–16 Å).
  • Thermal Behavior:

    • Researchers should perform Variable-Temperature XRD (VT-XRD) .

    • Prediction: Unlike the brittle Br-analog, the CN-derivative may show a phase transition to a nematic liquid crystalline phase before melting, indicated by the collapse of high-angle Bragg peaks into a diffuse halo at

      
       while retaining a low-angle peak (molecular length).
      

References

  • Saha, S., & Desiraju, G. R. (2018).[2] Trimorphs of 4-bromophenyl 4-bromobenzoate. Elastic, brittle, plastic.[2][3] Chemical Communications, 54, 6348-6351.[2]

  • Whittaker, J. J., et al. (2021).[2] Comment on "Trimorphs of 4-bromophenyl 4-bromobenzoate": Correction of crystal structure identification. Chemical Communications, 57, 4974-4975.[2]

  • Gowda, B. T., et al. (2011). Structural studies on N-(4-halophenyl) succinimides and 4-halophenyl benzoates. Zeitschrift für Naturforschung B, 66(1), 69-78.

  • Royal Society of Chemistry. (2016). Supporting Information: Synthesis of 4-bromophenyl 4-cyanobenzoate (Compound 24). RSC Advances.

  • Nguyen, H. L., et al. (2013). Halogen bonding in crystal engineering: The case of 4-bromobenzonitrile derivatives. CrystEngComm, 15, 3082-3090.

Sources

Comparative Guide: UV-Vis Absorption Maxima of Cyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanobenzoate derivatives represent a critical class of electrophilic intermediates used extensively in the synthesis of pharmaceuticals (e.g., serine protease inhibitors) and mesogenic materials (liquid crystals). Their electronic absorption spectra are dominated by


 transitions involving the benzene ring, significantly modulated by the electron-withdrawing nature of the cyano (-CN) and ester (-COOR) groups.

Key Technical Findings:

  • Positional Isomerism: Para-substitution (4-cyanobenzoate) exhibits a bathochromic (red) shift relative to meta-substitution (3-cyanobenzoate) due to extended conjugation length and effective intramolecular charge transfer (ICT).

  • pH Sensitivity: The free acid (4-cyanobenzoic acid) displays significant spectral shifting based on pH (protonated vs. carboxylate forms), whereas the methyl ester remains pH-independent in non-hydrolytic conditions.

  • Solvent Dependency: These derivatives exhibit positive solvatochromism in polar protic solvents, stabilizing the

    
     excited state.
    

Comparative Analysis: Spectral Characteristics

The following data synthesizes experimental absorption maxima (


) and molar extinction coefficients (

) for key derivatives.
Table 1: UV-Vis Absorption Data of Cyanobenzoate Derivatives
CompoundStructure Type

(nm) [MeOH]

(L[1]·mol⁻¹·cm⁻¹)
Key Electronic Feature
Methyl 4-cyanobenzoate Para-ester236 – 240 ~18,500Strong conjugation; linear ICT vector.
Methyl 3-cyanobenzoate Meta-ester228 – 232 ~12,000Interrupted conjugation; "Cross-conjugated" system.
4-Cyanobenzoic Acid Free Acid (pH < 3)235 – 238 ~17,000Hydrogen bonded dimer formation in non-polar solvents.
4-Cyanobenzoate Anion Salt (pH > 8)224 – 228 ~14,500Hypsochromic shift due to carboxylate resonance decoupling.
Structural Insights & Causality
A. The Para vs. Meta Effect

The absorption maximum is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Methyl 4-cyanobenzoate: The cyano group (electron-withdrawing via induction and mesomeric effects) and the ester group are at 180° angles. While both are electron-withdrawing, the para position allows for a linear delocalization path across the aromatic ring, maximizing the transition dipole moment. This lowers the HOMO-LUMO gap, resulting in a red shift (longer wavelength) compared to the meta isomer.

  • Methyl 3-cyanobenzoate: In the meta position, the resonance structures are less stable because the negative charge cannot be delocalized as effectively onto the substituents simultaneously. This "confinement" of the

    
    -system increases the excitation energy, causing a blue shift  (shorter wavelength).
    
B. The "Free Acid" pH Switch

Researchers developing drug delivery systems must note the pH sensitivity of the parent acid.

  • Acidic pH: The protonated -COOH group participates fully in conjugation.

  • Basic pH: Ionization to -COO⁻ creates a carboxylate anion. Despite being an anion, the resonance stabilization within the carboxylate group competes with the ring conjugation, often leading to a hypsochromic shift (blue shift) of the primary aromatic band compared to the protonated form.

Experimental Protocol: High-Precision Determination

To ensure reproducibility and adherence to Beer-Lambert Law, follow this self-validating protocol.

Reagents & Equipment[2][3]
  • Solvent: Methanol (HPLC/Spectrophotometric Grade, Cut-off < 205 nm).

  • Reference Standard: Methyl 4-cyanobenzoate (>99% purity).

  • Cuvettes: Quartz (1 cm path length), matched pair.

Workflow Diagram

The following diagram illustrates the critical path for sample preparation to minimize gravimetric errors and solvent interference.

UV_Protocol Stock Stock Solution Prep (10 mg in 100 mL MeOH) Dilution Serial Dilution (Target: 10⁻⁵ M) Stock->Dilution 1:100 Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Warm-up Lamp Scan Spectral Scan (200 - 400 nm) Baseline->Scan Insert Sample Process Data Processing (Determine λmax & ε) Scan->Process

Figure 1: Step-by-step workflow for accurate UV-Vis characterization of benzoate derivatives.

Detailed Methodology
  • Stock Solution Preparation:

    • Weigh exactly 1.61 mg of Methyl 4-cyanobenzoate (MW: 161.16 g/mol ).

    • Dissolve in 10 mL of spectroscopic grade Methanol to create a

      
       M stock.
      
    • Validation: Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution (Dilution):

    • Pipette 100

      
      L of stock into a 10 mL volumetric flask.
      
    • Dilute to mark with Methanol. Final concentration:

      
       M.
      
    • Why? Benzoates have high

      
      . Concentrations 
      
      
      
      M often result in Absorbance > 2.0, violating Beer's Law linearity.
  • Measurement:

    • Set scan range: 200–400 nm.

    • Scan speed: Medium (approx. 200 nm/min) to resolve fine structure.

    • Baseline: Run a blank scan with pure Methanol in both cuvettes.

    • Sample: Replace the sample cuvette with the working solution.

  • Calculation:

    • Record Absorbance (

      
      ) at 
      
      
      
      .[2][3]
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
      Where
      
      
      is concentration (mol/L) and
      
      
      is path length (1 cm).

Mechanistic Visualization: Electronic Transitions

Understanding the electronic origin of the absorption helps in predicting shifts for new derivatives.

Electronic_Mechanism Ground Ground State (S₀) π Bonding Orbitals Excited Excited State (S₁) π* Anti-bonding Orbitals Ground->Excited UV Absorption (Energy Gap ΔE) Substituent Para-Substitution (Extended Conjugation) Substituent->Excited Lowers Energy (Red Shift) Solvent Polar Solvent (Stabilizes S₁) Solvent->Excited Lowers Energy (Red Shift)

Figure 2: Mechanism of bathochromic shift. Substituents and polar solvents stabilize the excited state, reducing the energy gap (


) and increasing 

.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-cyano-, methyl ester Mass and UV Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Methyl 4-cyanobenzoate Compound Summary. National Library of Medicine. [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH.[4] Physical Chemistry Chemical Physics, Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugation Effects. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.